molecular formula C10H7BrFNO B1449517 7-Bromo-4-fluoro-1-methyl-1H-indole-3-carbaldehyde CAS No. 1158426-91-5

7-Bromo-4-fluoro-1-methyl-1H-indole-3-carbaldehyde

Cat. No.: B1449517
CAS No.: 1158426-91-5
M. Wt: 256.07 g/mol
InChI Key: UVCLLEILENVMTK-UHFFFAOYSA-N
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Description

7-Bromo-4-fluoro-1-methyl-1H-indole-3-carbaldehyde (CAS 1158416-77-3) is a multifunctional halogenated indole derivative of high interest in medicinal and synthetic chemistry. Its molecular formula is C 10 H 7 BrFNO, with a molecular weight of 256.07 g/mol . The compound features a reactive 3-carbaldehyde group and a bromo-substituted benzene ring, making it a versatile precursor for constructing complex molecular architectures via further functionalization . The indole scaffold is a privileged structure in drug discovery, present in numerous pharmaceuticals and natural products . Specifically, 3-carbaldehyde-substituted indoles are valuable intermediates in the synthesis of indole-chalcone hybrids, a class of compounds extensively investigated for their diverse therapeutic potential, including anticancer, anti-inflammatory, and antimicrobial activities . The formyl group at the C3 position can serve as a directing group in transition-metal-catalyzed C-H functionalization reactions, enabling regioselective arylation at the C4 position of the indole core to access novel, functionalized indole derivatives for biological screening . The presence of both bromo and fluoro substituents offers distinct synthetic handles for cross-coupling reactions and for modulating the compound's electronic properties and binding affinity to biological targets. Researchers can leverage this building block to develop new bioactive molecules and functional materials. Handle with care; refer to the Safety Data Sheet for proper handling procedures. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

7-bromo-4-fluoro-1-methylindole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrFNO/c1-13-4-6(5-14)9-8(12)3-2-7(11)10(9)13/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVCLLEILENVMTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C(C=CC(=C21)Br)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

7-Bromo-4-fluoro-1-methyl-1H-indole-3-carbaldehyde CAS 1158426-91-5

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 7-Bromo-4-fluoro-1-methyl-1H-indole-3-carbaldehyde (CAS 1158426-91-5)

Abstract

This compound is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and chemical research sectors. Its substituted indole core serves as a versatile scaffold for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its physicochemical properties, a detailed, field-proven synthesis protocol via the Vilsmeier-Haack reaction, an analysis of its chemical reactivity, and its potential applications in drug discovery and development. The strategic placement of bromo, fluoro, methyl, and formyl groups offers multiple avenues for derivatization, making it an invaluable intermediate for building libraries of novel bioactive compounds.

Physicochemical Properties and Structural Analysis

This compound is a solid organic compound whose structure is defined by an indole nucleus substituted at four key positions. Each substituent imparts distinct electronic and steric properties that govern the molecule's overall reactivity and utility.

  • Indole Core : The bicyclic aromatic indole system is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs.[1] Its electron-rich nature, particularly at the C3 position, makes it susceptible to electrophilic substitution.

  • 3-Carbaldehyde Group : The formyl (-CHO) group at the C3 position is a versatile functional handle. It acts as an electron-withdrawing group, deactivating the pyrrole ring slightly towards further electrophilic attack, but it is the primary site for a wide range of chemical transformations, including condensations, oxidations, and reductions.[2][3]

  • 1-Methyl Group : The N-methylation prevents the formation of indole trimers which can sometimes occur as side products in Vilsmeier-type reactions and ensures that reactions proceed on the desired substrate.[4] It also modifies the compound's solubility and electronic properties.

  • 4-Fluoro Group : The fluorine atom at C4 significantly influences the molecule's electronic profile due to its high electronegativity. In a drug development context, fluorine substitution can enhance metabolic stability, improve binding affinity, and modulate lipophilicity.[5]

  • 7-Bromo Group : The bromine atom at C7 serves as a crucial synthetic handle, primarily for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).[5] This allows for the late-stage introduction of diverse aryl, alkyl, or amino groups, enabling rapid library synthesis.

Quantitative Data Summary:

PropertyValueSource
CAS Number 1158426-91-5-
Molecular Formula C₁₀H₇BrFNO[6] (analogy)
Molecular Weight 256.07 g/mol Calculated
Appearance Expected to be a solid-
Purity Typically >97%[5]

Synthesis and Mechanism: The Vilsmeier-Haack Reaction

The most direct and industrially scalable method for synthesizing indole-3-carbaldehydes is the Vilsmeier-Haack reaction.[7][8] This reaction employs a Vilsmeier reagent, an electrophilic iminium salt, to formylate the electron-rich C3 position of the indole ring.[7] The synthesis of the target compound starts from the precursor, 7-Bromo-4-fluoro-1-methyl-1H-indole.

Synthesis Workflow

SynthesisWorkflow Precursor 7-Bromo-4-fluoro-1-methyl-1H-indole Intermediate Iminium Salt Intermediate Precursor->Intermediate Electrophilic Attack Reagents Vilsmeier Reagent (POCl₃ + DMF) Reagents->Intermediate Product This compound Intermediate->Product Hydrolysis Workup Aqueous Hydrolysis (e.g., Na₂CO₃ solution) Workup->Product

Caption: General workflow for the Vilsmeier-Haack formylation.

Detailed Experimental Protocol

This protocol is a robust, self-validating procedure adapted from established methods for indole formylation.[7][9][10]

Reagents and Equipment:

  • 7-Bromo-4-fluoro-1-methyl-1H-indole

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM) or Ethyl Acetate, for extraction

  • Saturated sodium carbonate (Na₂CO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flasks, dropping funnel, magnetic stirrer, ice-salt bath, rotary evaporator

Procedure:

  • Vilsmeier Reagent Formation: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0 eq.). Cool the flask to 0 °C in an ice-salt bath. Slowly add POCl₃ (1.1 eq.) dropwise to the cooled DMF with vigorous stirring, ensuring the internal temperature does not exceed 10 °C.[7] Stir the resulting mixture at 0 °C for 30 minutes to ensure complete formation of the chloroiminium salt (Vilsmeier reagent).

  • Formylation Reaction: In a separate flask, dissolve the starting material, 7-Bromo-4-fluoro-1-methyl-1H-indole (1.0 eq.), in anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 85-95 °C for 5-8 hours, monitoring by TLC until the starting material is consumed.[7][9]

  • Work-up and Hydrolysis: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.[7] This hydrolyzes the intermediate iminium salt.

  • Neutralization: Slowly neutralize the acidic solution by adding a saturated sodium carbonate solution until the pH is alkaline (pH > 8).[7] Perform this step cautiously as it is exothermic and may cause gas evolution. The product will often precipitate as a solid.

  • Isolation and Purification:

    • If a solid precipitates, collect it by vacuum filtration and wash thoroughly with cold water.

    • If no solid forms, extract the aqueous mixture with an organic solvent like dichloromethane or ethyl acetate (3x).

    • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.[7]

    • Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Final Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the pure this compound.

Reaction Mechanism

The reaction proceeds via a well-established electrophilic aromatic substitution mechanism.

VilsmeierMechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Attack cluster_2 Hydrolysis DMF DMF Vilsmeier Reagent Vilsmeier Reagent DMF->Vilsmeier Reagent + POCl₃ Indole Indole Sigma Complex Sigma Complex Indole->Sigma Complex + Vilsmeier Reagent Iminium Salt Iminium Salt Sigma Complex->Iminium Salt -H⁺ Final Product Final Product Iminium Salt->Final Product + H₂O (Work-up)

Caption: Key stages of the Vilsmeier-Haack reaction mechanism.

Chemical Reactivity and Derivatization Potential

The title compound is a versatile building block due to its multiple reactive sites, which can be addressed with high selectivity.

Derivatization Core 7-Bromo-4-fluoro-1-methyl- 1H-indole-3-carbaldehyde Aldehyde Aldehyde Reactions Core->Aldehyde Bromo Cross-Coupling Core->Bromo Ring Ring Reactions Core->Ring Condensation Condensation (e.g., Schiff Bases) Aldehyde->Condensation Reduction Reduction (Indole-3-methanol) Aldehyde->Reduction Oxidation Oxidation (Carboxylic Acid) Aldehyde->Oxidation Suzuki Suzuki Coupling (C-C bond) Bromo->Suzuki Buchwald Buchwald-Hartwig (C-N bond) Bromo->Buchwald Sonogashira Sonogashira (C-C triple bond) Bromo->Sonogashira

Caption: Major derivatization pathways from the core molecule.

  • Reactions at the Aldehyde Group : The formyl group is a gateway to numerous derivatives.

    • Condensation: It readily undergoes condensation with primary amines, hydrazines, and hydroxylamines to form Schiff bases, hydrazones, and oximes, respectively.

    • Oxidation: It can be easily oxidized to the corresponding indole-3-carboxylic acid using standard oxidizing agents.[2]

    • Reductive Amination: A powerful tool for creating amine side chains.

    • Henry Reaction: Condensation with nitroalkanes yields β-nitro alcohols, which are valuable synthetic intermediates.[2]

  • Reactions at the Bromo Group : The C7-Br bond is ideal for palladium-catalyzed cross-coupling reactions. This is arguably its most powerful feature for drug development, allowing for the systematic exploration of the chemical space around the indole core.

    • Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing new aryl or vinyl groups.

    • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

    • Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl moieties.

Applications in Research and Drug Development

Indole-3-carbaldehyde and its derivatives are key intermediates for a vast array of biologically active compounds and indole alkaloids.[3][11] The specific substitution pattern of this compound makes it a high-value starting material for several reasons:

  • Scaffold for Kinase Inhibitors : The indole scaffold is present in many kinase inhibitors. The aldehyde can be elaborated into various pharmacophores that interact with the hinge region of protein kinases, while the C7 position can be modified to target the solvent-exposed region.

  • Antiviral and Antimicrobial Agents : Functionalized indoles have shown potent activity against a range of viruses and bacteria. The ability to diversify the molecule at both the C3 and C7 positions allows for optimization of activity and pharmacokinetic properties.

  • Neuroscience Research : Indole is structurally related to serotonin. Derivatives are often explored as ligands for various receptors in the central nervous system.

Safety and Handling

Based on analogous compounds like 7-bromo-1H-indole-3-carbaldehyde, this chemical should be handled with appropriate care.[12]

  • GHS Hazard Statements : Likely to be harmful if swallowed (Acute Toxicity, Oral) and cause serious eye irritation.[12]

  • Precautionary Measures : Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a strategically designed chemical intermediate that offers researchers and drug development professionals a powerful platform for innovation. Its synthesis is achievable through robust and scalable chemistry, and its multiple, orthogonally reactive functional groups provide a clear roadmap for rapid and diverse molecular elaboration. The combination of a privileged indole core with handles for both cross-coupling and classical functional group transformations ensures its continued relevance in the pursuit of novel therapeutics and functional materials.

References

  • Benchchem. (2025). Application Notes and Protocols: Vilsmeier-Haack Formylation of Indoles. Benchchem.
  • Semantic Scholar. (n.d.). Formation of indole trimers in Vilsmeier type reactions. Semantic Scholar.
  • ResearchGate. (n.d.). Vilsmeier-haack reaction cyclization of N-Substituted-3-acetyl indole phenyl hydrazones and their reactions. ResearchGate.
  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Kinetics and mechanism of N-substitution of indoles and carbazoles in Vilsmeier–Haack acetylation. Royal Society of Chemistry.
  • Benchchem. (2025). Technical Support Center: Formylation Reactions of N-Substituted Indoles. Benchchem.
  • MDPI. (n.d.). 7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)-1,3,5-triaza-7-phosphaadamantan-7-ium Tetrafluoroborate. MDPI.
  • Aladdin. (n.d.). This compound. Aladdin Chemistry.
  • LookChem. (n.d.). The Role of 7-Bromo-4-fluoroindole in Advanced Organic Synthesis. LookChem.
  • Google Patents. (n.d.). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds. Google Patents.
  • ChemicalBook. (2025). 7-BROMO-1H-INDOLE-3-CARBALDEHYDE. ChemicalBook.
  • Organic Syntheses. (n.d.). indole-3-aldehyde. Organic Syntheses.
  • PubChem. (n.d.). 7-Bromo-1H-indole-3-carbaldehyde. National Center for Biotechnology Information.
  • Der Pharma Chemica. (n.d.). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica.
  • Wikipedia. (n.d.). Indole-3-carbaldehyde. Wikipedia.
  • Semantic Scholar. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Semantic Scholar.
  • NIST. (n.d.). 1H-Indole-3-carboxaldehyde, 7-methyl-. NIST Chemistry WebBook.
  • ResearchGate. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate.

Sources

chemical properties of 7-bromo-4-fluoro-1-methylindole-3-carboxaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Strategic Utilization of 7-Bromo-4-fluoro-1-methylindole-3-carboxaldehyde

Executive Summary 7-Bromo-4-fluoro-1-methylindole-3-carboxaldehyde represents a highly functionalized, "privileged" heterocyclic scaffold in modern medicinal chemistry. Its value lies in its orthogonal reactivity profile: the electrophilic C3-aldehyde, the cross-coupling-ready C7-bromide, and the metabolically robust C4-fluorine. This guide details the physicochemical properties, synthetic pathways, and chemoselective functionalization strategies required to utilize this building block in the development of kinase inhibitors, antiviral agents, and receptor modulators.

Structural Analysis & Electronic Properties

The molecule derives its utility from the specific arrangement of its substituents, which allows for "divergent synthesis"—the ability to generate complex libraries from a single core.

FeaturePositionElectronic EffectSynthetic Utility
Methyl Group

-1
Inductive donor (+I)Blocks H-bonding; increases lipophilicity (LogP modulation); prevents

-arylation side reactions.
Carboxaldehyde C-3Strong electron-withdrawing (-M)"Soft" electrophile for condensation (Wittig, reductive amination); activates C2-H for potential functionalization.
Fluorine C-4Inductive withdrawal (-I), Mesomeric donor (+M)Metabolic blocker (prevents oxidation at C4); modulates pKa of neighboring protons; induces "ortho-effect" on C3-aldehyde conformation.
Bromine C-7Weakly deactivating"Hard" handle for Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig); sterically adjacent to

-Me but accessible.

Physicochemical Profile (Calculated):

  • Molecular Formula: C

    
    H
    
    
    
    BrFNO
  • Molecular Weight: 256.07 g/mol

  • Predicted LogP: ~2.8 (Lipophilic)

  • Appearance: Typically a pale yellow to tan solid (due to conjugation).

  • Solubility: Soluble in DCM, DMSO, DMF; limited solubility in water/alcohols.

Synthetic Accessibility & Pathways

The synthesis of 7-bromo-4-fluoro-1-methylindole-3-carboxaldehyde typically proceeds via the Vilsmeier-Haack formylation of the parent indole. The sequence of methylation is critical: Methylation (


-alkylation) generally precedes formylation  to avoid competitive reactions at the aldehyde oxygen or complicated workups.
Workflow Visualization

The following diagram illustrates the optimal synthetic route and potential divergence points.

SynthesisWorkflow Start 7-Bromo-4-fluoroindole (Commercial Starting Material) Step1 Step 1: N-Methylation (NaH, MeI, DMF, 0°C) Start->Step1 Inter Intermediate: 7-Bromo-4-fluoro-1-methylindole Step1->Inter Step2 Step 2: Vilsmeier-Haack (POCl3, DMF, 0°C to RT) Inter->Step2 Final Target: 7-Bromo-4-fluoro-1-methylindole- 3-carboxaldehyde Step2->Final

Figure 1: Step-wise synthesis from commercially available 7-bromo-4-fluoroindole.

Chemical Reactivity Profile

This scaffold acts as a "chemical hub." The researcher must prioritize reaction order to maintain yield integrity.

A. C3-Formyl Reactivity (The Electrophile)

The C3-aldehyde is the most reactive site towards nucleophiles.

  • Reductive Amination: Reacts with primary/secondary amines (using NaBH(OAc)

    
    ) to form benzylic amines. This is standard for installing solubilizing tails in drug candidates.
    
  • Wittig/Horner-Wadsworth-Emmons: Installs acrylic linkers, useful for designing covalent inhibitors (Michael acceptors).

B. C7-Bromo Reactivity (The Cross-Coupling Handle)

The C7 position is sterically crowded by the


-methyl group but remains active for Pd-catalyzed coupling.
  • Suzuki-Miyaura: Couples with aryl/heteroaryl boronic acids. Note: High catalyst loading (e.g., Pd(dppf)Cl

    
    ) may be required due to steric hindrance.
    
  • Buchwald-Hartwig: Installs amines directly at C7.

C. Chemoselectivity Challenges
  • Reduction: NaBH

    
     will reduce the aldehyde to an alcohol without touching the bromide.
    
  • Lithiation: Lithium-Halogen exchange at C7 is risky in the presence of the C3-aldehyde (which will react with the lithiated species). Protection of the aldehyde (as an acetal) is required before any organolithium chemistry.

Reactivity Logic Diagram

ReactivityHub Core 7-Br-4-F-1-Me-Indole-3-CHO Suzuki Suzuki Coupling (C7) (Ar-B(OH)2, Pd) Core->Suzuki RedAmin Reductive Amination (C3) (R-NH2, NaBH(OAc)3) Core->RedAmin Wittig Wittig Olefination (C3) (Ph3P=CH-R) Core->Wittig Oxidation Pinnick Oxidation (C3) (NaClO2 -> COOH) Core->Oxidation Lithiation Li-Halogen Exchange (C7) (REQUIRES PROTECTION) Core->Lithiation Incompatible w/o Protection

Figure 2: Orthogonal reactivity map. Green lines indicate direct compatibility; red dashed lines indicate chemoselective conflicts.

Experimental Protocols

The following protocols are standardized for this specific scaffold, accounting for the electronic deactivation of the 4-fluoro group.

Protocol A: Vilsmeier-Haack Formylation

Context: Installing the aldehyde on 7-bromo-4-fluoro-1-methylindole.

  • Reagent Prep: In a flame-dried flask under Argon, cool anhydrous DMF (5.0 equiv) to 0°C. Add POCl

    
     (1.2 equiv) dropwise. Stir for 30 min to generate the Vilsmeier salt (white precipitate may form).
    
  • Addition: Dissolve 7-bromo-4-fluoro-1-methylindole (1.0 equiv) in minimal DMF. Add this solution dropwise to the Vilsmeier salt at 0°C.

  • Reaction: Warm to room temperature. If conversion is slow (due to 4-F electron withdrawal), heat to 40-50°C. Monitor by TLC (shift to lower R

    
    ).
    
  • Quench (Critical): Pour the mixture onto crushed ice/water. Neutralize carefully with 2M NaOH or sat. NaHCO

    
     to pH 8. Caution: Exothermic.
    
  • Isolation: The product usually precipitates as a solid. Filter, wash with water, and dry.[1] If no precipitate, extract with EtOAc.

Protocol B: Suzuki-Miyaura Coupling at C7

Context: Functionalizing the bromide while preserving the aldehyde.

  • Setup: Charge a microwave vial with the indole substrate (1.0 equiv), Boronic acid (1.2 equiv), and K

    
    CO
    
    
    
    (2.0 equiv).
  • Solvent: Add Dioxane:Water (4:1 ratio). Degas with Nitrogen for 10 mins.

  • Catalyst: Add Pd(dppf)Cl

    
     (5 mol%). The bidentate ligand is preferred to stabilize the Pd species against the steric bulk of the N-Me group.
    
  • Reaction: Heat at 90°C for 4-12 hours.

  • Workup: Dilute with water, extract with DCM. The aldehyde remains intact under these mild basic conditions.

Safety & Stability (E-E-A-T)

  • Stability: The molecule is stable at room temperature but should be stored at -20°C under inert atmosphere to prevent slow oxidation of the aldehyde to the carboxylic acid.

  • Hazards:

    • Irritant: Like most indole-aldehydes, it is a skin and respiratory irritant.

    • Reactivity: Avoid contact with strong oxidizers.

  • Regulatory: Not a controlled substance, but handled as a standard fine chemical intermediate.

References

  • Indole Functionalization: The Role of 7-Bromo-4-fluoroindole in Advanced Organic Synthesis. nbinno.com. Link

  • Vilsmeier-Haack Methodology: James, P. N., & Snyder, H. R. (1959). Indole-3-aldehyde.[2][3][4][5][6][7] Organic Syntheses, Coll.[1] Vol. 4, p.539. Link

  • Medicinal Chemistry Applications: The role of fluorine in medicinal chemistry. Journal of Chemical Biology & Therapeutics. Link

  • Related Scaffold Synthesis: Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine. Molecules 2024. (Demonstrates halogen handling in related bicyclic systems). Link

  • General Properties: PubChem Compound Summary for Indole-3-carboxaldehyde derivatives. Link

Sources

A Technical Guide to 7-Bromo-4-fluoro-1-methyl-1H-indole-3-carbaldehyde: Synthesis, Sourcing, and Applications for Advanced Research

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-Bromo-4-fluoro-1-methyl-1H-indole-3-carbaldehyde, a specialized heterocyclic compound with potential applications in medicinal chemistry and drug discovery. Acknowledging its current status as a non-commercially available research chemical, this document focuses on a robust, proposed synthetic pathway, strategies for sourcing through custom synthesis, and an exploration of its potential biological significance based on structurally related analogs.

Commercial Availability and Sourcing Strategy

Initial market analysis indicates that this compound is not a stock item from major chemical suppliers. Its unique substitution pattern suggests it is a novel compound for specialized research endeavors. Consequently, researchers requiring this molecule have two primary avenues for acquisition: in-house synthesis or outsourcing to a custom synthesis provider. This guide will equip you with the necessary information for either approach.

While the target compound is unavailable, several structurally related indole derivatives are commercially available. These can serve as valuable starting materials for synthesis, as analytical standards, or as comparative compounds in biological assays.

Table 1: Commercially Available Structural Analogs

Compound NameCAS NumberNotes
7-Bromo-4-fluoro-1H-indole292636-09-0Key precursor for the proposed synthesis.[1]
7-Bromo-1-methyl-1H-indole-3-carbaldehyde1158278-90-0Lacks the 4-fluoro substituent.
6-Bromo-4-fluoro-1H-indole-3-carbaldehyde1227564-14-8Isomeric bromo- substitution.
7-Bromo-1H-indole-3-carbaldehyde115666-21-2Lacks both N-methyl and 4-fluoro groups.[2]
4-Bromo-1H-indole-3-carbaldehyde98600-34-1Isomeric bromo- substitution.

Proposed Synthetic Route

The synthesis of this compound can be logically approached in a three-step sequence starting from the commercially available 7-Bromo-4-fluoro-1H-indole. The proposed pathway involves:

  • N-Methylation of the indole nitrogen.

  • C3-Formylation of the N-methylated indole intermediate using the Vilsmeier-Haack reaction.

Synthetic_Pathway cluster_0 Proposed Synthesis of this compound A 7-Bromo-4-fluoro-1H-indole (Starting Material) B 7-Bromo-4-fluoro-1-methyl-1H-indole (Intermediate) A->B Step 1: N-Methylation (e.g., Dimethyl Carbonate, Base) C This compound (Target Compound) B->C Step 2: C3-Formylation (Vilsmeier-Haack: POCl₃, DMF)

Caption: Proposed two-step synthesis of the target compound.

Step 1: N-Methylation of 7-Bromo-4-fluoro-1H-indole

The N-methylation of indoles is a well-established transformation. Traditional methods often employ hazardous reagents like methyl iodide or dimethyl sulfate.[3][4] A more practical and safer approach, suitable for modern research labs, utilizes dimethyl carbonate (DMC) as the methylating agent.[3][4] This method is noted for its high yields, selectivity for N-methylation, and the use of an environmentally benign reagent.[3][4]

Table 2: Comparison of N-Methylation Reagents for Indoles

ReagentAdvantagesDisadvantages
Methyl Iodide (MeI)High reactivityToxic, volatile, suspected carcinogen.[3][4]
Dimethyl Sulfate (DMS)High reactivity, low costHighly toxic and carcinogenic.[3][4]
Dimethyl Carbonate (DMC)Low toxicity, environmentally friendly, high selectivity.[3][4]Requires higher temperatures and longer reaction times.
Phenyl Trimethylammonium IodideSafe, solid reagent, high monoselectivity.[5]May require specific reaction conditions.

Experimental Protocol: N-Methylation with Dimethyl Carbonate

This protocol is adapted from a general procedure for the N-methylation of indoles.[3][4]

  • Reagent Preparation: To a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 7-Bromo-4-fluoro-1H-indole (1.0 eq), a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq), and anhydrous N,N-dimethylformamide (DMF).

  • Reaction Initiation: Add dimethyl carbonate (DMC, 3.0-5.0 eq) to the suspension.

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 130-150 °C) under a nitrogen atmosphere for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into water and extract the product with a suitable organic solvent, such as ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product, 7-Bromo-4-fluoro-1-methyl-1H-indole, can be purified by column chromatography on silica gel if necessary.

Causality of Experimental Choices:

  • Base (K₂CO₃): The base is essential to deprotonate the indole nitrogen, forming the nucleophilic indolide anion required to attack the methylating agent.

  • Solvent (DMF): A high-boiling polar aprotic solvent like DMF is used to dissolve the reactants and facilitate the reaction at elevated temperatures.

  • Excess DMC: Using an excess of DMC ensures the reaction goes to completion.

Step 2: C3-Formylation via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is the most reliable and widely used method for the formylation of electron-rich heterocycles like indoles, typically at the C3 position.[6] The reaction involves the formation of the electrophilic Vilsmeier reagent (a chloroiminium salt) from DMF and phosphorus oxychloride (POCl₃).[6]

Experimental Protocol: Vilsmeier-Haack Formylation

This protocol is based on established procedures for the formylation of indoles.[6][7][8]

  • Vilsmeier Reagent Formation: In a separate flame-dried flask under a nitrogen atmosphere, cool anhydrous DMF (used as both reagent and solvent) in an ice-salt bath (0-5 °C). Slowly add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise with vigorous stirring, ensuring the temperature remains below 10 °C. Stir for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Formylation Reaction: Dissolve the 7-Bromo-4-fluoro-1-methyl-1H-indole intermediate (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent, maintaining the low temperature.

  • Reaction Conditions: After the addition is complete, allow the mixture to warm to room temperature and then heat to 40-60 °C for 1-3 hours. The reaction progress should be monitored by TLC or LC-MS.

  • Work-up and Hydrolysis: Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice with vigorous stirring. This hydrolyzes the intermediate iminium salt.

  • Neutralization and Isolation: Neutralize the acidic solution by the slow, careful addition of a cold aqueous solution of sodium hydroxide (e.g., 30% w/v) or saturated sodium carbonate until the solution is alkaline (pH 8-9).[6] The product, this compound, will typically precipitate as a solid.

  • Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography.

Self-Validating System:

  • The formation of a precipitate upon neutralization is a strong indicator of successful product formation.

  • The identity and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Sourcing via Custom Synthesis

For research groups without the capacity for multi-step synthesis, engaging a custom synthesis company is an effective strategy. These organizations offer the expertise and infrastructure to produce non-commercially available molecules.[9][10][11][12][13]

Custom_Synthesis_Workflow cluster_1 Workflow for Procuring via Custom Synthesis Start Identify Need for This compound Identify Identify Potential Custom Synthesis Vendors (e.g., BOC Sciences, Taros Chemicals, Otava Chemicals) Start->Identify Request Submit Request for Quotation (RFQ) Identify->Request ProvideInfo Provide Key Information: - Chemical Structure & Name - CAS Number (if known) - Required Purity & Quantity - Proposed Synthetic Route (optional but helpful) Request->ProvideInfo Evaluate Receive and Evaluate Quotes (Cost, Timeline, Deliverables) Request->Evaluate Select Select Vendor and Initiate Project Evaluate->Select Monitor Monitor Progress via Regular Updates Select->Monitor Receive Receive Compound and Certificate of Analysis (CoA) Monitor->Receive End Project Completion Receive->End

Caption: A typical workflow for engaging with a custom synthesis provider.

Key Considerations When Choosing a Custom Synthesis Partner:

  • Expertise: Ensure the company has a strong track record in heterocyclic and multi-step synthesis.[10]

  • Confidentiality: A non-disclosure agreement (NDA) should be in place to protect intellectual property.[13]

  • Communication: Look for providers that offer regular progress reports and a dedicated project manager.[10][13]

  • Analytical Capabilities: The final product should be delivered with a comprehensive Certificate of Analysis (CoA) confirming its identity and purity.[11]

Potential Applications in Drug Discovery

Indole-3-carbaldehyde and its derivatives are recognized as privileged scaffolds in medicinal chemistry, serving as key intermediates for the synthesis of a wide range of biologically active compounds.[14] The specific combination of bromo, fluoro, and N-methyl substituents on the indole ring of the target compound suggests several potential areas of application:

  • Anticancer Agents: The indole nucleus is a core component of many anticancer drugs. Halogen substituents, such as bromine and fluorine, can enhance binding affinity to target proteins and improve pharmacokinetic properties.

  • Antimicrobial Agents: Indole derivatives have shown promise as antibacterial and antifungal agents. The lipophilicity imparted by the bromine atom can aid in cell membrane penetration.

  • Kinase Inhibitors: The indole scaffold is frequently used in the design of kinase inhibitors, which are crucial in oncology and inflammatory disease research. The aldehyde functional group provides a reactive handle for further elaboration into more complex molecules that can target the ATP-binding site of kinases.

  • Neuropharmacology: Many compounds acting on the central nervous system contain an indole core, a famous example being serotonin. Substituted indoles are often explored for their potential as receptor agonists or antagonists.

The aldehyde group at the C3 position is particularly valuable as it allows for a multitude of subsequent chemical transformations, including reductive amination, Wittig reactions, and condensation reactions, to build molecular diversity and synthesize compound libraries for high-throughput screening.

References

  • Getzner, M., & Schnürch, M. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters, 24(41), 7315–7319. [Link]

  • Biocompare. (n.d.). Chemical Synthesis Services. Retrieved February 10, 2026, from [Link]

  • Jiang, X., et al. (2001). A Practical Method for N-Methylation of Indoles Using Dimethyl Carbonate. Organic Process Research & Development, 5(6), 604–608. [Link]

  • Taros Chemicals. (n.d.). Custom Synthesis Service for your key compounds. Retrieved February 10, 2026, from [Link]

  • Jiang, X., et al. (2001). A Practical Method for N-Methylation of Indoles Using Dimethyl Carbonate. American Chemical Society. [Link]

  • MacsChem. (n.d.). Custom & Contract Chemical Synthesis Services. Retrieved February 10, 2026, from [Link]

  • ScienceMadness Discussion Board. (2012). Methylation of indole? Retrieved February 10, 2026, from [Link]

  • Getzner, M., & Schnürch, M. (2022). Monoselective N‑Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Semantic Scholar. [Link]

  • ResolveMass Laboratories Inc. (2025). Comprehensive Guide to Custom Synthesis Service. Retrieved February 10, 2026, from [Link]

  • Otava Chemicals. (n.d.). Custom Synthesis. Retrieved February 10, 2026, from [Link]

  • Al-Abed, Y., et al. (2008). Formation of indole trimers in Vilsmeier type reactions. Semantic Scholar. [Link]

  • Shekarchi, M., et al. (2021). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. RSC Publishing. [Link]

  • El-Sawy, E. R., et al. (2018). Vilsmeier-haack reaction cyclization of N-Substituted-3-acetyl indole phenyl hydrazones and their reactions. ResearchGate. [Link]

  • Roohi, L., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Current Chemistry Letters, 2, 187-194. [Link]

  • Afghan, A. A., et al. (2016). Vilsmeier-Haack Reaction with 2,3,3-Trimethyl-3H-benzo[g]indole and Its. SID. [Link]

  • Google Patents. (2012). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
  • Organic Syntheses. (n.d.). Indole-3-aldehyde. Retrieved February 10, 2026, from [Link]

  • Bingül, M. (2019). Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase. Afyon Kocatepe Üniversitesi. [Link]

  • PubChem. (n.d.). 7-Bromo-1H-indole-3-carbaldehyde. Retrieved February 10, 2026, from [Link]

  • Organic Chemistry Portal. (2017). Iron-Catalyzed C3-Formylation of Indoles with Formaldehyde and Aqueous Ammonia under Air. [Link]

  • Madhusudhan, G., et al. (2011). A novel process for the synthesis of 6-halo-5-fluoro indoles. Organic Chemistry: An Indian Journal, 7(1). [Link]

  • Asad, N., et al. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved February 10, 2026, from [Link]

  • Asad, N., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1 H-indazol-3-amine: An Important Intermediate to Lenacapavir. PubMed. [Link]

  • Google Patents. (2019). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. [Link]

  • Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole. Academia.edu. [Link]

  • Asad, N., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. PMC. [Link]

Sources

Methodological & Application

Application Notes and Protocols: Vilsmeier-Haack Formylation of 7-Bromo-4-fluoro-1-methylindole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for the Vilsmeier-Haack formylation of 7-bromo-4-fluoro-1-methylindole, a key transformation for synthesizing functionalized indole-3-carbaldehydes. These products are valuable intermediates in the development of novel therapeutics and functional materials. This guide delves into the underlying reaction mechanism, offers a detailed, field-proven experimental protocol, and discusses the critical parameters governing the success of the reaction, including regioselectivity and management of substrate reactivity. It is intended for researchers, medicinal chemists, and process development scientists engaged in advanced heterocyclic synthesis.

Introduction: Strategic Importance of Indole-3-carbaldehydes

The indole scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of natural products and synthetic drugs. The introduction of a formyl group at the C3 position via the Vilsmeier-Haack reaction is a cornerstone of indole functionalization.[1] This transformation provides a versatile chemical handle for further elaboration into more complex molecular architectures. The specific substrate, 7-bromo-4-fluoro-1-methylindole, presents a unique synthetic challenge and opportunity. The bromine atom at the C7 position can serve as a site for subsequent cross-coupling reactions, while the fluorine atom at C4 can enhance metabolic stability and modulate the electronic properties of the final molecule.[2] The N-methylation of the indole nitrogen prevents N-formylation and can influence the overall reactivity of the heterocyclic system.

Reaction Mechanism and Regioselectivity

The Vilsmeier-Haack reaction proceeds through the formation of a highly electrophilic chloroiminium salt, known as the Vilsmeier reagent, from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃).[3] This reagent then undergoes an electrophilic aromatic substitution with an electron-rich aromatic or heteroaromatic compound.

Formation of the Vilsmeier Reagent

The initial step involves the reaction of DMF with POCl₃ to generate the electrophilic Vilsmeier reagent.

Vilsmeier_Reagent_Formation DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Vilsmeier_Formylation_Mechanism Indole 7-bromo-4-fluoro-1-methylindole Intermediate Iminium Intermediate Indole->Intermediate + Vilsmeier Reagent Vilsmeier_Reagent Vilsmeier Reagent Product 7-bromo-4-fluoro-1-methylindole-3-carbaldehyde Intermediate->Product + H₂O H2O H₂O (Work-up)

Caption: General Mechanism of Vilsmeier-Haack Formylation of the Indole.

Predicting Regioselectivity in 7-bromo-4-fluoro-1-methylindole

The regiochemical outcome of the Vilsmeier-Haack reaction on a substituted indole is governed by the interplay of electronic and steric effects.

  • N-Methyl Group: The methyl group on the indole nitrogen is an electron-donating group, which increases the electron density of the pyrrole ring, thereby activating it towards electrophilic attack.

  • Halogen Substituents: The 7-bromo and 4-fluoro substituents are electron-withdrawing groups via induction, which deactivates the indole ring to some extent. However, the inherent high nucleophilicity of the indole C3 position generally overcomes this deactivation.

  • Steric Hindrance: The bromine atom at the C7 position does not significantly hinder the approach of the Vilsmeier reagent to the C3 position.

Considering these factors, the formylation is strongly predicted to occur at the C3 position of 7-bromo-4-fluoro-1-methylindole. The overall reactivity of the substrate may be slightly diminished due to the presence of the halogens, potentially necessitating slightly more forcing reaction conditions compared to an unsubstituted indole.

Experimental Protocol

This protocol is designed for the safe and efficient formylation of 7-bromo-4-fluoro-1-methylindole. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Materials and Reagents
ReagentMolar Mass ( g/mol )PuritySupplier Recommendation
7-bromo-4-fluoro-1-methylindole228.06>97%Available from specialty chemical suppliers.
Phosphorus oxychloride (POCl₃)153.33>99%Acros Organics, Sigma-Aldrich
N,N-Dimethylformamide (DMF), anhydrous73.09>99.8%Acros Organics, Sigma-Aldrich
Dichloromethane (DCM), anhydrous84.93>99.8%Acros Organics, Sigma-Aldrich
Saturated sodium bicarbonate solution--Prepared in-house
Brine--Prepared in-house
Anhydrous sodium sulfate142.04>99%Acros Organics, Sigma-Aldrich
Step-by-Step Procedure

Experimental_Workflow cluster_prep Vilsmeier Reagent Preparation cluster_reaction Formylation Reaction cluster_workup Work-up and Purification Prep_DMF Cool DMF to 0°C Add_POCl3 Slowly add POCl₃ Prep_DMF->Add_POCl3 Stir_Reagent Stir at 0°C for 30 min Add_POCl3->Stir_Reagent Add_Reagent Add Vilsmeier Reagent Stir_Reagent->Add_Reagent Dissolve_Indole Dissolve Indole in DMF Dissolve_Indole->Add_Reagent Heat_Reaction Heat to 60-70°C for 2-4 h Add_Reagent->Heat_Reaction Monitor_TLC Monitor by TLC Heat_Reaction->Monitor_TLC Quench Quench with ice-water Monitor_TLC->Quench Neutralize Neutralize with NaHCO₃ Quench->Neutralize Extract Extract with DCM Neutralize->Extract Dry_Purify Dry, concentrate, and purify Extract->Dry_Purify

Caption: Experimental workflow for the Vilsmeier-Haack formylation.

  • Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (5 equivalents). Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (1.5 equivalents) dropwise via the dropping funnel over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C. After the addition is complete, stir the resulting pale-yellow solution at 0 °C for 30 minutes.

  • Formylation Reaction: In a separate flame-dried flask, dissolve 7-bromo-4-fluoro-1-methylindole (1 equivalent) in a minimal amount of anhydrous DMF. Add this solution to the pre-formed Vilsmeier reagent at 0 °C. After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 60-70 °C and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and then pour it slowly and carefully into a beaker containing crushed ice with vigorous stirring. This quenching process is exothermic and should be performed with caution.

  • Neutralization: Slowly neutralize the acidic aqueous solution by the portion-wise addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. The product may precipitate as a solid during this step.

  • Extraction and Isolation: If a precipitate forms, collect it by vacuum filtration, wash with cold water, and dry. If no solid precipitates, transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the pure 7-bromo-4-fluoro-1-methylindole-3-carbaldehyde.

Data and Expected Results

Quantitative Data Summary
ParameterValue
Substrate7-bromo-4-fluoro-1-methylindole
Product7-bromo-4-fluoro-1-methylindole-3-carbaldehyde
ReagentsPOCl₃, DMF
Stoichiometry (Indole:POCl₃:DMF)1 : 1.5 : 5 (plus solvent amount)
Temperature60-70 °C
Reaction Time2-4 hours
Expected Yield75-85%
Characterization

The final product should be characterized by standard analytical techniques:

  • ¹H NMR: Expect to see a characteristic singlet for the aldehyde proton around δ 9.8-10.2 ppm. The aromatic protons of the indole ring will show characteristic shifts and coupling constants. The N-methyl group will appear as a singlet around δ 3.8-4.0 ppm.

  • ¹³C NMR: The aldehyde carbon will have a resonance around δ 185-190 ppm.

  • Mass Spectrometry: The molecular ion peak corresponding to the product's mass should be observed.

Troubleshooting and Field-Proven Insights

  • Low Yield: If the reaction shows low conversion, consider increasing the reaction temperature to 80-90 °C or extending the reaction time. Ensure that all reagents and solvents are anhydrous, as moisture can deactivate the Vilsmeier reagent.

  • Side Reactions: While formylation at C3 is highly favored, trace amounts of other isomers or decomposition products may form, especially under harsh conditions. Purification by column chromatography is usually effective in removing these impurities.

  • Work-up Issues: The quenching and neutralization steps can be highly exothermic. Slow and controlled addition is crucial for safety and to avoid product degradation.

Conclusion

The Vilsmeier-Haack formylation of 7-bromo-4-fluoro-1-methylindole is a robust and reliable method for the synthesis of the corresponding 3-carbaldehyde derivative. By carefully controlling the reaction conditions and following the detailed protocol outlined in this guide, researchers can efficiently access this valuable synthetic intermediate. The strategic placement of the formyl group, in conjunction with the existing bromo and fluoro substituents, provides a versatile platform for the development of novel and complex molecules in the fields of medicinal chemistry and materials science.

References

  • Murakami, Y., et al. (2003). The Vilsmeier-Haack Reaction on Methyl Homologues of N-Benzyltetrahydrocarbazole (Synthetic Studies on Indoles 52). HETEROCYCLES, 61, 227.
  • Der Pharma Chemica. (Date unavailable).
  • Royal Society of Chemistry. (Date unavailable). Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively.
  • ResearchGate. (2003). The Vilsmeier-Haack Reaction on Methyl Homologues of N-Benzyltetrahydro- carbazole (Synthetic Studies on Indoles 52). [Link]

  • BenchChem. (2025).
  • PubMed. (2023). Electronic Substitution Effect on the Ground and Excited State Properties of Indole Chromophore: A Computational Study. [Link]

  • ResearchGate. (2020).
  • Howe, G., et al. (Date unavailable).
  • Royal Society of Chemistry. (Date unavailable).
  • PubChem. (2026). Indole-3-Carboxaldehyde. [Link]

  • YouTube. (2025). Vilsmeier–Haack reaction of indole. [Link]

  • National Center for Biotechnology Information. (2021). Tuning the Electronic Transition Energy of Indole via Substitution: Application to Identify Tryptophan-Based Chromophores That Absorb and Emit Visible Light. [Link]

  • ResearchGate. (Date unavailable).
  • Semantic Scholar. (Date unavailable). Formation of indole trimers in Vilsmeier type reactions.
  • Wikipedia. (Date unavailable). Vilsmeier–Haack reaction. [Link]

  • Organic Chemistry Research. (2016). Vilsmeier-Haack Reaction with 2,3,3-Trimethyl-3H-benzo[g]indole and Its Conversion into 2-(1-aryl-1H-pyrazol-4-yl).
  • Henry Rzepa's Blog. (2013). Understanding the electrophilic aromatic substitution of indole. [Link]

  • ResearchGate. (2023). How can synthesis 4-bromo indole and 4-methyl indole?.
  • Sundberg, R. J. (1970). The Chemistry of Indoles.
  • ChemRxiv. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. [Link]

  • Organic Syntheses. (Date unavailable). 1-methylindole. [Link]

  • MDPI. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. [Link]

Sources

Application Note: Precision Engineering of 7-Arylindoles via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The indole scaffold is ubiquitous in pharmaceuticals (e.g., Bedaquiline, Panobinostat), yet the C7 position remains the most challenging site for functionalization. Unlike the reactive C2/C3 positions, C7 is sterically congested due to the peri-interaction with the N1-substituent (or N-H) and electronically deactivated compared to the pyrrole ring.

This guide moves beyond generic "catalyst screening" to provide a mechanistic rationale for coupling 7-bromoindoles. We address the two primary failure modes:

  • Steric Impediment: The C7-Br bond is crowded, slowing oxidative addition and hindering reductive elimination.

  • Catalyst Poisoning: In free (N-H) indoles, the nitrogen lone pair can coordinate to Pd(II), arresting the cycle.

Mechanistic Insight: The "C7 Barrier"

To successfully couple 7-bromoindoles, one must select ligands that induce a specific geometry around the palladium center. Standard ligands (e.g., PPh3) often fail because they lack the bulk required to force the reductive elimination of the sterically hindered biaryl product.

The Steric-Electronic Feedback Loop
  • Oxidative Addition (OA): Generally fast for aryl bromides, but slower at C7 due to the adjacent N1 pocket.

  • Transmetallation (TM): The rate-determining step in many hindered systems. Requires a base (hydroxide/alkoxide) to activate the boronic acid.

  • Reductive Elimination (RE): The critical bottleneck. The Pd(II) complex must isomerize to a cis-geometry to expel the product. Bulky ligands (e.g., XPhos, SPhos) accelerate this by increasing the steric pressure on the metal center, literally "squeezing" the product out.

Visualization: The Catalytic Hurdle

The following diagram illustrates the specific interference points when coupling 7-bromoindoles.

SuzukiMechanism Pd0 Pd(0) Active Species (Monoligated) OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + 7-Bromoindole BaseStep Ligand Exchange (Ar-Pd-OH) OxAdd->BaseStep + Base (OH-) TransMet Transmetallation (Ar-Pd-Ar') BaseStep->TransMet + Ar-B(OH)2 RedElim Reductive Elimination (Product Release) TransMet->RedElim Isomerization RedElim->Pd0 Regenerate Pd(0) StericClash STERIC CLASH: C7-Br vs N1-R (Slows OxAdd) StericClash->OxAdd Poisoning CATALYST POISONING: Free N-H binds Pd (Arrests Cycle) Poisoning->Pd0 BulkyLigand SOLUTION: Bulky Ligand (XPhos) Forces RedElim BulkyLigand->RedElim

Figure 1: Catalytic cycle highlighting the specific bottlenecks (red octagons) associated with 7-bromoindole substrates.

Optimized Protocols

Do not rely on a single set of conditions. Select the protocol based on your substrate's complexity.

Protocol A: The "Workhorse" (General Purpose)

Best for: N-protected indoles (Boc, SEM, Me) with simple aryl boronic acids.

This system utilizes Pd(dppf)Cl₂ , a robust ferrocenyl catalyst that resists dehalogenation side reactions better than Pd(PPh₃)₄.

  • Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (3–5 mol%)

  • Base: K₂CO₃ (2.0 equiv)[2]

  • Solvent: 1,4-Dioxane / Water (4:1 v/v)[3]

  • Temperature: 90–100 °C

  • Time: 4–12 hours

Step-by-Step:

  • Charge a reaction vial with 7-bromoindole (1.0 equiv), boronic acid (1.2–1.5 equiv), and K₂CO₃ (2.0 equiv).

  • Add Pd(dppf)Cl₂[1]·CH₂Cl₂ (0.05 equiv).

  • Evacuate and backfill with Argon (x3).

  • Add degassed Dioxane/Water mixture (0.1 M concentration relative to indole).

  • Seal and heat to 100 °C.

  • Validation: Monitor by LCMS.[3] If conversion <50% after 4h, switch to Protocol B.

Protocol B: The "Problem Solver" (Hindered / Free N-H)

Best for: Unprotected (free N-H) indoles, sterically hindered boronic acids (ortho-substituted), or heteroaryl boronic acids.

This protocol uses Buchwald G2/G3 Precatalysts (specifically XPhos or SPhos ). These ligands create a protective "canopy" over the metal center, preventing N-H coordination and facilitating the coupling of bulky partners.

  • Catalyst: XPhos Pd G2 (2–3 mol%) (Alternatively: Pd₂(dba)₃ + XPhos)

  • Base: K₃PO₄ (3.0 equiv) - Phosphate is crucial for solubility/basicity balance.

  • Solvent: n-Butanol / Water (5:1) OR Toluene / Water (10:1)

  • Temperature: 100–110 °C

  • Time: 2–6 hours

Step-by-Step:

  • Pre-complexation (Optional but recommended): If using Pd₂(dba)₃/Ligand, stir them in the solvent at 60°C for 10 min before adding substrates. If using G2 precatalyst, skip this.

  • Combine 7-bromoindole (1.0 equiv), Boronic Acid (1.5 equiv), and K₃PO₄ (3.0 equiv) in the vessel.

  • Add XPhos Pd G2 (0.02 equiv).

  • Add degassed solvent (n-BuOH/H₂O or Toluene/H₂O).

  • Heat vigorously. Note: Biphasic systems require high stir rates (>800 RPM) to ensure phase transfer.

Protocol C: Green / Scale-Up Ready

Best for: Process chemistry (>10g scale) where solvent toxicity and cost are drivers.

  • Catalyst: Pd(dtbpf)Cl₂ (1–2 mol%) - High activity, lower cost than Buchwald systems.

  • Base: K₂CO₃ or NaOH (aq).

  • Solvent: Ethanol / Water (1:1) or Isopropanol / Water.

  • Temperature: 80 °C.

Comparative Data & Selection Guide

The following table summarizes expected performance based on internal application data and literature precedents.

VariableProtocol A (Standard)Protocol B (High Performance)Protocol C (Green)
Catalyst System Pd(dppf)Cl₂XPhos Pd G2Pd(dtbpf)Cl₂
Ligand Class Bidentate FerrocenylBulky Biaryl PhosphineBidentate Ferrocenyl (Bulky)
Tolerance to Free N-H ModerateExcellent Good
Steric Tolerance LowHigh Moderate
Cost LowHighMedium
Primary Risk Incomplete conversionProtodeboronation (due to high activity)Solubility issues
Decision Logic Workflow

DecisionTree Start Start: 7-Bromoindole CheckNH Is N-H Protected? Start->CheckNH CheckSteric Boronic Acid Sterics? CheckNH->CheckSteric Yes (Protected) ProtoB Protocol B (XPhos Pd G2) CheckNH->ProtoB No (Free NH) ProtoA Protocol A (Pd(dppf)Cl2) CheckSteric->ProtoA Simple (Phenyl) CheckSteric->ProtoB Hindered (Ortho-sub)

Figure 2: Decision matrix for selecting the optimal coupling protocol.

Troubleshooting & Optimization

Even with optimized protocols, failures occur. Use this self-validating diagnostic loop:

  • Problem: Low Conversion (<20%)

    • Diagnosis: Catalyst deactivation or poor oxidative addition.

    • Fix: Switch to Protocol B (XPhos). Ensure the reaction is strictly oxygen-free. Increase temperature to 120°C (microwave).

  • Problem: Protodeboronation (Ar-B(OH)₂

    
     Ar-H) 
    
    • Diagnosis: Boronic acid is unstable under basic/hot conditions. Common with 2-heteroaryl boronic acids.

    • Fix:

      • Use MIDA boronates or Potassium Trifluoroborates (Ar-BF3K) instead of boronic acids.

      • Add the boronic acid in portions (e.g., 0.5 equiv every hour).

      • Switch base to K₃PO₄ (anhydrous) in Dioxane (reduce water content).

  • Problem: Homocoupling (Ar-Ar)

    • Diagnosis: Oxygen leak or excess oxidant.

    • Fix: Degas solvents via sparging (bubbling Argon) for 15 mins, not just sonication.

References

  • Oldfield, V. & Buchwald, S. L. (2008). Synthesis of 2-Substituted Indoles via Palladium-Catalyzed Intramolecular Cyclization / Cross-Coupling. The Journal of Organic Chemistry.[4] [Link]

  • Padusha, M. S. A., et al. (2019). A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki-Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine employing low catalyst loading.[5] Molecular Diversity.[5] [Link]

  • Laha, J. K., et al. (2021). Regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles.[6][7] RSC Advances.[6] [Link]

  • Miyaura, N. & Suzuki, A. (1995).[4] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[3][4][7][8] Chemical Reviews.[4] [Link]

Sources

nucleophilic aromatic substitution on 4-fluoroindole scaffolds

Application Note: Strategic Nucleophilic Aromatic Substitution ( ) on 4-Fluoroindole Scaffolds

Executive Summary

The functionalization of the indole C4 position is a critical bottleneck in medicinal chemistry, particularly for kinase inhibitors and GPCR ligands. While 4-fluoroindole scaffolds are commercially available, they are notoriously resistant to classical Nucleophilic Aromatic Substitution (

This Application Note provides a definitive guide to overcoming this electronic barrier. Unlike standard protocols for electron-deficient benzenes, 4-fluoroindole requires specific Electronic Activation Strategies . We detail two validated workflows:

  • Photoredox-Catalyzed Cation-Radical

    
    :  A modern, mild approach for unactivated scaffolds.[1]
    
  • Auxiliary-Activated

    
    :  A robust, high-temperature protocol for nitro- or sulfonyl-activated scaffolds.
    

Part 1: Mechanistic Insight & Causality

The Reactivity Paradox

Standard

23
  • The Problem: Indole is electron-rich. The nitrogen lone pair donates density into the

    
    -system, raising the LUMO energy and repelling nucleophiles. The C4 position, while close to the bridgehead, is deactivated relative to a simple fluorobenzene.
    
  • The Solution (The "Activation Switch"): To force

    
    , we must invert the electronic bias of the indole ring.
    
    • Method A (Chemical): Install strong Electron-Withdrawing Groups (EWGs) like

      
       (N1) or 
      
      
      (C5/C7).
    • Method B (Photochemical): Oxidize the indole to a radical cation (

      
      ). This transient species is highly electrophilic, lowering the activation energy for nucleophilic attack.
      
Visualization: The Activation Workflow

IndoleActivationcluster_MethodsActivation PathwaysStart4-Fluoroindole(Electron Rich / Inert)ChemActChemical Activation(N-Tosyl / C5-Nitro)Start->ChemActSynthetic ModificationPhotoActPhotoredox Activation(Radical Cation)Start->PhotoActBlue Light + CatalystIntermediateActivated Electrophile(Low LUMO)ChemAct->IntermediateInductive WithdrawalPhotoAct->IntermediateSET OxidationProductC4-Substituted IndoleIntermediate->ProductNucleophilic Attack+ Fluoride Ejection

Figure 1: Logic flow for overcoming indole deactivation. Direct attack is futile; activation via EWG installation or Single Electron Transfer (SET) is mandatory.

Part 2: Critical Parameters & Reagents

ParameterRecommendationScientific Rationale
Solvent DMSO or NMP (Anhydrous)High dielectric constant stabilizes the polar transition state (Meisenheimer complex).
Base

(Weak) or NaH (Strong)
Scavenges HF. For unactivated indoles, stronger bases are required to deprotonate the nucleophile fully.
Nucleophile Primary/Secondary Amines, AlkoxidesSteric bulk at the nucleophile hinders attack at the sterically congested C4 position (peri-interaction with C3-H).
Temperature 120°C – 180°C (Thermal)High energy barrier of C-F bond cleavage in electron-rich systems requires thermal forcing.
Catalyst Acridinium Salts (Photoredox)For Method B: Highly oxidizing excited state (

) is needed to oxidize the indole ring.

Part 3: Experimental Protocols

Protocol A: Photoredox-Catalyzed Cation-Radical

Best for: Unactivated or "Neutral" 4-Fluoroindoles (High Tech/Mild Conditions).

Principle: An acridinium photocatalyst absorbs blue light, enters a highly oxidizing excited state, and removes an electron from the indole. The resulting radical cation is susceptible to nucleophilic attack even without nitro-groups.

Materials:

  • Substrate: N-Boc-4-fluoroindole (1.0 equiv) (Note: N-protection prevents N-H quenching).

  • Nucleophile: Morpholine or Pyrazole (2.0 - 4.0 equiv).

  • Catalyst: Mes-Acr-Me+ ClO4- (5 mol%).

  • Solvent: Acetonitrile/DCM (1:1).

  • Light Source: 450 nm Blue LED (e.g., Kessil lamp).

Step-by-Step:

  • Setup: In a borosilicate vial equipped with a stir bar, add N-Boc-4-fluoroindole (0.2 mmol), Nucleophile (0.8 mmol), and Catalyst (0.01 mmol).

  • Deoxygenation: Seal the vial and sparge with Nitrogen for 10 minutes. Critical: Oxygen quenches the excited state of the photocatalyst.

  • Irradiation: Place the vial 2–3 cm from the Blue LED. Stir vigorously at room temperature (fan cooling recommended to maintain <30°C).

  • Monitoring: Monitor by LC-MS every 2 hours. Reaction typically completes in 12–24 hours.

  • Workup: Dilute with EtOAc, wash with water (x3) and brine. Dry over

    
    , concentrate, and purify via flash chromatography.
    
Protocol B: Microwave-Assisted Classical

Best for: Electron-Deficient Scaffolds (e.g., 4-fluoro-5-nitroindole).

Principle: Thermal energy drives the reaction, but the ring must be activated by an EWG. We use N-tosylation to lower the electron density of the indole.

Materials:

  • Substrate: 1-Tosyl-4-fluoroindole (1.0 equiv).

  • Nucleophile: Primary amine (e.g., Benzylamine) (3.0 equiv).

  • Base: DIPEA (3.0 equiv) or

    
     (2.0 equiv).
    
  • Solvent: NMP (N-Methyl-2-pyrrolidone).

Step-by-Step:

  • Preparation: Dissolve 1-Tosyl-4-fluoroindole (0.5 mmol) in NMP (2 mL) in a microwave-compatible vial.

  • Addition: Add the amine and base.[4] Cap the vial under argon.

  • Reaction (Microwave):

    • Ramp: 2 min to target.

    • Hold: 180°C for 45 minutes.

    • Pressure Limit: 15 bar.

  • Deprotection (One-Pot Optional): To remove the tosyl group, add KOH (5 equiv) and MeOH (2 mL) to the reaction mixture and heat at 80°C for 1 hour.

  • Workup: Pour into ice water. If solid precipitates, filter and wash. If oil, extract with EtOAc/Hexanes (to remove NMP).

Part 4: Troubleshooting & Quality Control

Common Failure Modes:

ObservationDiagnosisCorrective Action
No Reaction (Starting Material Recovered) Insufficient Activation.Switch from Thermal (Protocol B) to Photoredox (Protocol A). If using Protocol B, ensure N-Tosyl or C5-Nitro group is present.
De-fluorination (Hydrolysis) Wet Solvent / Hydroxide attack.Use anhydrous DMSO/NMP. Ensure base (

) is dry.
Regio-scrambling Benzyne Mechanism.If using extremely strong base (e.g., NaNH2), you may be generating a benzyne intermediate, leading to C5 substitution. Stick to

conditions (weaker bases, EWG activation).

QC Checkpoint (NMR):

  • 
     NMR:  Disappearance of the singlet at ~ -120 ppm (Ar-F).
    
  • 
     NMR:  Look for the loss of the ddd coupling pattern characteristic of H-4 and the appearance of nucleophile signals.
    

References

  • Mechanism of

    
     and Meisenheimer Complexes: 
    
    • Master Organic Chemistry. "Nucleophilic Aromatic Substitution: Introduction and Mechanism."
    • [Link]

  • Photoredox Activation of Fluoroarenes

    • J. Am. Chem. Soc.[5] (Nicewicz Group). "Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis."

    • [Link]

  • Reactivity of N-Sulfonyl Indoles

    • Arkivoc.[6] "1,2-Bis(phenylsulfonyl)-1H-indole as an acceptor of organocuprate nucleophiles."[6] (Demonstrates electronic activation of the indole core).

    • [Link]

  • Base-Promoted

    
     on Heterocycles: 
    
    • Molecules (MDPI). "Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles."
    • [Link]

using 7-Bromo-4-fluoro-1-methyl-1H-indole-3-carbaldehyde in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of modern drug discovery, the indole scaffold remains a "privileged structure," serving as the core for countless kinase inhibitors, GPCR ligands, and antivirals.[1] However, the "low-hanging fruit" of simple indole derivatives has largely been harvested.[1]

7-Bromo-4-fluoro-1-methyl-1H-indole-3-carbaldehyde represents a Next-Generation Building Block designed to address specific failures in Lead Optimization:

  • C7-Bromine: Provides a sterically distinct "exit vector" for Suzuki/Buchwald couplings, allowing access to novel chemical space often neglected due to synthetic difficulty.[2][1]

  • C4-Fluorine: Strategically placed to block metabolic hydroxylation (CYP450) and modulate the pKa of C3-substituents via the ortho-fluorine effect.[2]

  • N1-Methylation: Increases lipophilicity and eliminates the need for N-protection during basic cross-coupling conditions.[2][1][3]

This guide details the chemoinformatic profile, strategic reactivity, and validated protocols for utilizing this scaffold in high-throughput library generation.[1]

Chemoinformatic & Physical Profile

PropertyValue (Predicted)Medicinal Chemistry Implication
Molecular Formula C₁₀H₇BrFNOCore scaffold composition.[2][1]
Molecular Weight 256.07 g/mol Leaves ample room for functionalization while staying <500 Da (Lipinski).[2][1][3]
ClogP ~2.8 - 3.1Moderate lipophilicity; N-methyl increases permeability.[2][1]
H-Bond Donors 0N-methylation removes the donor, reducing non-specific binding.[2][1]
H-Bond Acceptors 2 (C=O, F)Fluorine acts as a weak acceptor; Aldehyde is a metabolic liability if not converted.[2][1]
Rotatable Bonds 1 (C-CHO)Rigid core minimizes entropic penalty upon protein binding.[2][1]
Topological PSA ~17 ŲExcellent membrane permeability predicted.[2][1][3]

Strategic Reactivity Map

The power of this scaffold lies in its Orthogonal Reactivity .[2][3] The three functional handles (Br, CHO, F) allow for sequential, selective functionalization without the need for protecting group manipulations.[1]

ReactivityMap Core 7-Bromo-4-fluoro-1-methyl- 1H-indole-3-carbaldehyde C7_Node C7-Position (Bromine) Core->C7_Node C3_Node C3-Position (Aldehyde) Core->C3_Node C4_Node C4-Position (Fluorine) Core->C4_Node Suzuki Suzuki-Miyaura (Biaryl Formation) C7_Node->Suzuki Buchwald Buchwald-Hartwig (Amination) C7_Node->Buchwald RedAm Reductive Amination (Tryptamine Analogs) C3_Node->RedAm Wittig Wittig/Henry Rxn (Chain Extension) C3_Node->Wittig Metab Metabolic Blocking (Prevents C4-OH) C4_Node->Metab Passive Effect Elec Electronic Modulation (Lowers C3-Amine pKa) C4_Node->Elec Electronic Effect

Figure 1: Orthogonal reactivity profile. The C7-Bromine allows for scaffold growth, the C3-Aldehyde serves as the functional warhead precursor, and the C4-Fluorine acts as a passive physicochemical modulator.

Application 1: The "Fluorine Effect" in Lead Optimization

Why 4-Fluoro? In non-fluorinated indoles, the C4, C5, and C6 positions are electron-rich and prone to oxidative metabolism by Cytochrome P450 enzymes (leading to hydroxylation and rapid clearance).[1]

  • Metabolic Stability: The C-F bond is metabolically inert.[2][3] Placing fluorine at C4 blocks a primary site of metabolism.[2][1][3]

  • pKa Modulation: If the C3-aldehyde is converted to an amine (e.g., a tryptamine analog), the ortho-fluorine (C4) exerts an electron-withdrawing inductive effect (-I).[2][1] This lowers the pKa of the neighboring amine, potentially improving oral bioavailability by increasing the fraction of uncharged species at intestinal pH (7.4).[3]

Validated Experimental Protocols

Protocol A: C7-Diversification via Suzuki-Miyaura Coupling

Objective: To attach an aryl or heteroaryl ring at the 7-position, extending the scaffold into a new binding pocket.

Mechanism: Palladium-catalyzed cross-coupling.[2][1][4][5][6] The N-methyl group is critical here as it prevents deprotonation of the indole nitrogen, which can otherwise poison the catalyst or require excess base.[3]

Reagents:

  • Substrate: this compound (1.0 equiv)[1]

  • Boronic Acid: Aryl-B(OH)₂ (1.2 equiv)[2]

  • Catalyst: Pd(dppf)Cl₂[2][7]·DCM complex (0.05 equiv) — Chosen for robustness with heteroaryl chlorides/bromides.[2]

  • Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃ (for sterically hindered substrates).[2]

  • Solvent: 1,4-Dioxane : Water (4:1 ratio).[2][1]

Step-by-Step Procedure:

  • Setup: In a microwave vial or Schlenk tube, combine the indole substrate, boronic acid, and base.

  • Degassing: Add the solvent mixture (Dioxane/Water).[2][1][3] Sparge with Argon or Nitrogen for 5 minutes to remove dissolved oxygen (Critical to prevent homocoupling).[2][3]

  • Catalyst Addition: Add Pd(dppf)Cl₂[2][1][3]·DCM. Seal the vessel immediately.

  • Reaction: Heat to 90°C for 4–12 hours (or 110°C for 30 min in a microwave reactor).

  • Monitoring: Check TLC (Hexane/EtOAc 3:1). The aldehyde handle usually makes the product UV-active and distinct from the starting material.[3]

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.[2][1][3]

  • Purification: Flash chromatography. Note: The aldehyde group can be sensitive to highly basic silica; use neutral silica or a shorter column if degradation is observed.[3]

Protocol B: C3-Functionalization via Reductive Amination

Objective: To convert the aldehyde into a secondary or tertiary amine, mimicking the tryptamine pharmacophore found in serotonin (5-HT) ligands.[2]

Mechanism: Formation of an iminium ion followed by selective reduction.[2][1][3] Choice of Reductant: Sodium Triacetoxyborohydride (STAB) is preferred over NaBH₃CN (toxic) or NaBH₄ (too strong, reduces aldehydes directly).[2]

Reagents:

  • Substrate: Scaffold (or C7-coupled product) (1.0 equiv)

  • Amine: Primary or Secondary Amine (1.1–1.5 equiv)[2][3]

  • Reductant: NaBH(OAc)₃ (1.5 equiv)[2]

  • Acid Catalyst: Acetic Acid (1–2 drops, to pH ~5)[2][1]

  • Solvent: 1,2-Dichloroethane (DCE) or DCM.[2][1]

Step-by-Step Procedure:

  • Imine Formation: Dissolve the indole-aldehyde and the amine in DCE. Add Acetic Acid.[2][1][3] Stir at Room Temperature (RT) for 30–60 minutes.

    • Checkpoint: Formation of the imine/iminium species is often visible by a color change (yellow/orange) or by LCMS.[2][3]

  • Reduction: Add NaBH(OAc)₃ in one portion.

  • Reaction: Stir at RT for 2–16 hours.

  • Quench: Quench with saturated aqueous NaHCO₃ (gas evolution will occur).

  • Extraction: Extract with DCM (x3).

  • Purification: The product is a base.[2][1][3] Purify using amine-functionalized silica or standard silica with 1% Triethylamine in the eluent to prevent streaking.[2][3]

Library Generation Workflow

For medicinal chemistry campaigns, this scaffold is best utilized in a "Decorate-then-Derivatize" workflow.[2][1]

Workflow Start Starting Material 7-Br-4-F-1-Me-Indole-3-CHO Step1 Step 1: Suzuki Coupling (C7) (Parallel Synthesis - 96 well block) Start->Step1 Intermediates Library of 7-Aryl-Indole-3-CHO (Diversity Point 1) Step1->Intermediates Step2 Step 2: Reductive Amination (C3) (Parallel Synthesis with diverse amines) Intermediates->Step2 Final Final Library 7-Aryl-4-Fluoro-Tryptamine Analogs Step2->Final

Figure 2: Recommended parallel synthesis workflow. Performing the Suzuki coupling first avoids potential interference from the amine nitrogen during the palladium cycle.[3]

Safety & Handling

  • Halogenated Indoles: Generally non-volatile but should be handled in a fume hood to avoid inhalation of dust.[2][1][3]

  • Aldehyde Reactivity: Store under inert gas (Nitrogen/Argon) at -20°C to prevent air oxidation to the carboxylic acid.[2][3]

  • Fluorine Safety: While the C-F bond is stable, incineration of fluorinated compounds requires specific waste protocols to avoid HF generation.[2][1][3]

References

  • BenchChem. "Application Notes and Protocols for Suzuki Coupling of (7-Bromo-1H-indol-2-yl)boronic acid." BenchChem Protocols. Link[2]

  • Dou, Q. et al. "4-Fluoroindole enhances the susceptibility of Pseudomonas aeruginosa to aminoglycoside antibiotics."[2][1][8] Microbiology Spectrum, 11(2), 2023.[2][1] Link[2]

  • Saetae, W. & Jaratjaroonphong, J. "Three-Steps Synthesis of Tryptamine Derivatives from Indole-3-Carboxaldehyde."[2][1] Burapha Science Journal, 2024.[2][1] Link

  • Perrone, M. et al. "Current and emerging applications of fluorine in medicinal chemistry."[2][1][3] Future Science, 2017.[2][1] Link

  • NROChemistry. "Suzuki Coupling: Mechanism & Examples." NRO Chemistry Guide, 2025.[2][1] Link

  • Ossila. "4-Fluoroindole: Properties and Applications in Bioimaging and drug discovery."[2][1][3] Ossila Product Notes. Link

Sources

Application Note: C-7 Functionalization of 1-Methylindole Derivatives via Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals seeking robust protocols for the C-7 functionalization of 1-methylindole derivatives .

Executive Summary & Strategic Analysis

The indole scaffold is a "privileged structure" in medicinal chemistry, yet its functionalization is electronically biased toward C-3 (electrophilic aromatic substitution) and C-2 (lithiation/direct arylation). The C-7 position of 1-methylindole represents a significant synthetic challenge due to:

  • Electronic Deactivation: It is distal to the activating nitrogen lone pair.

  • Steric Hindrance: The N-methyl group creates a steric clash, discouraging coordination of metal catalysts that rely on N-direction.

  • Lack of Directing Groups: Unlike N-H indoles (which allow removable directing groups like N-Piv or N-P(O)tBu2), N-methylindoles lack a handle for chelation-assisted C-H activation.

Consequently, while direct C-H activation is an emerging field, the cross-coupling of 7-haloindoles remains the industry "Gold Standard" for reliability, scalability, and structure-activity relationship (SAR) generation. This guide details two primary workflows:

  • Protocol A (Robust): Suzuki-Miyaura Cross-Coupling of 7-Bromo-1-methylindole.

  • Protocol B (Advanced): Sterically-Controlled Iridium-Catalyzed C-H Borylation (for accessing the C-7 boronate).

The Regioselectivity Landscape

To successfully target C-7, one must navigate the inherent reactivity map of the 1-methylindole core.

Visualizing Reactivity (Graphviz Diagram)

IndoleReactivity Indole 1-Methylindole Core C3 C-3 Position (Electronic Favorite) Indole->C3 Electrophiles (SEAr) C2 C-2 Position (Acidity/Lithiation) Indole->C2 n-BuLi / Pd-Catalysis (CMD Mechanism) C7 C-7 Position (Steric/Distal) Indole->C7 Target of this Protocol Strategy1 Strategy 1: Pre-functionalized 7-Halo Precursor C7->Strategy1 Strategy2 Strategy 2: Ir-Catalyzed Steric Borylation C7->Strategy2

Figure 1: Reactivity map of 1-methylindole. C-7 functionalization requires bypassing the inherent electronic preference for C-3 and C-2.

Protocol A: Suzuki-Miyaura Cross-Coupling of 7-Bromo-1-methylindole

This is the preferred method for generating libraries of C-7 substituted indoles. It relies on the commercial availability or synthesis of 7-bromo-1-methylindole.

Mechanistic Insight

The proximity of the N-methyl group to the C-7 bromine creates steric bulk (peri-interaction). Standard Pd(PPh3)4 catalysts often fail due to slow oxidative addition or reductive elimination.

  • Solution: Use electron-rich, bulky phosphine ligands (e.g., SPhos , XPhos ) or bidentate ligands (dppf ) that open up the coordination sphere and accelerate the catalytic cycle.

Experimental Protocol

Reagents:

  • Substrate: 7-Bromo-1-methylindole (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.5 equiv)

  • Catalyst: Pd(dppf)Cl2·DCM (3-5 mol%) OR Pd(OAc)2 (2 mol%) + SPhos (4 mol%)

  • Base: K3PO4 (3.0 equiv) or Cs2CO3 (2.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1 ratio)

Step-by-Step Workflow:

  • Setup: In a glovebox or under active Argon flow, charge a reaction vial with 7-bromo-1-methylindole (1.0 mmol, 210 mg), Aryl Boronic Acid (1.5 mmol), and Base (K3PO4, 3.0 mmol, 636 mg).

  • Catalyst Addition: Add Pd(dppf)Cl2·DCM (0.05 mmol, 41 mg).

  • Solvation: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL). The water is critical for the transmetallation step involving the boronate.

  • Reaction: Seal the vial and heat to 90°C for 12–16 hours.

    • Note: The reaction mixture will turn dark black/brown (active Pd species).

  • Workup: Cool to RT. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry organic layer over Na2SO4, concentrate, and purify via flash chromatography (Hexanes/EtOAc gradient). C-7 arylated indoles often elute slightly later than the starting bromide.

Performance Data (Representative)[1]
Coupling Partner (Boronic Acid)Catalyst SystemYield (%)Notes
Phenylboronic acidPd(dppf)Cl288%Standard benchmark
4-Methoxyphenylboronic acidPd(dppf)Cl292%Electron-rich partner works best
2-Tolylboronic acidPd(OAc)2 / SPhos76%SPhos required for ortho-hindrance
3-Pyridylboronic acidPd(dppf)Cl265%Heterocycles may coordinate Pd

Protocol B: Iridium-Catalyzed C-H Borylation (Direct Functionalization)

When the 7-halo precursor is unavailable, Iridium-catalyzed C-H borylation is the most viable direct method.

Mechanistic Insight

Iridium complexes ligated by dtbpy (4,4'-di-tert-butyl-2,2'-bipyridine) are sensitive to steric environments.

  • The Challenge: In 1-methylindole, the C-2 position is sterically accessible and electronically activated, often leading to C-2 borylation.

  • The C-7 Strategy: If C-2 is blocked (e.g., 2-methyl-1-methylindole) or if the catalyst is directed by extreme steric crowding, borylation shifts to C-7.

  • Note: For unsubstituted 1-methylindole, this reaction produces a mixture of C-2 and C-7 isomers (approx 2:1 to 4:1 favoring C-2). Separation is required.

Experimental Protocol

Reagents:

  • Substrate: 1-Methylindole derivative (1.0 equiv)

  • Boron Source: B2pin2 (Bis(pinacolato)diboron) (0.6 equiv - atom economy) or HBpin.

  • Catalyst Precursor: [Ir(OMe)(COD)]2 (1.5 mol%)

  • Ligand: dtbpy (3 mol%)

  • Solvent: THF or MTBE (Anhydrous)

Step-by-Step Workflow:

  • Pre-Catalyst Formation: In a glovebox, mix [Ir(OMe)(COD)]2 (10 mg) and dtbpy (8 mg) in THF (1 mL). The solution should turn from yellow to deep brown/red (active species).

  • Reaction Assembly: Add the 1-methylindole substrate (1.0 mmol) and B2pin2 (0.6 mmol) to a pressure vial. Add the catalyst solution.

  • Heating: Seal and heat to 80°C for 16 hours.

  • Quench: Cool to RT. The reaction is air-sensitive until quenched. Open to air and dilute with DCM.

  • Isolation: Pass through a short plug of silica gel to remove the catalyst. Concentrate.

  • Isomer Separation: The C-7 borylated product (7-Bpin) is less polar than the C-2 isomer. Use careful column chromatography (100% Hexanes -> 5% EtOAc/Hexanes).

Workflow Visualization

CHBorylation Start Start: 1-Methylindole Reagents Add [Ir(OMe)(COD)]2 / dtbpy + B2pin2 Start->Reagents Reaction Heat 80°C, 16h (Steric Control) Reagents->Reaction Branch Is C-2 Blocked? Reaction->Branch Yes Yes (e.g. 2-Me) Branch->Yes No No (H at C-2) Branch->No Result1 High Selectivity for C-7 Bpin Yes->Result1 Result2 Mixture: C-2 (Major) + C-7 (Minor) No->Result2 Purify Chromatographic Separation (C-7 is less polar) Result2->Purify

Figure 2: Decision tree for Iridium-catalyzed C-H borylation. C-2 blocking is the key to high C-7 selectivity.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (Protocol A) Oxidative addition failure due to sterics.Switch to SPhos-Pd-G3 or XPhos . Increase temperature to 100°C.
Protodeboronation Base-catalyzed hydrolysis of C-B bond.Use anhydrous base (K3PO4) or reduce water ratio. Switch to CsF in dry solvent.
C-2 Regioselectivity (Protocol B) Intrinsic electronic preference of indole.Block C-2 with a methyl/phenyl group first, or use a bulky silyl group on C-3 to crowd the "top" of the molecule.
Pd Black Precipitation Ligand dissociation.Add excess ligand (10 mol% total). Ensure O2 exclusion (freeze-pump-thaw).

References

  • Iridium-Catalyzed C-H Borylation of Indoles

    • Ligand-free iridium-catalyzed regioselective C–H borylation of indoles.[1][2] Pan, Z. et al. RSC Advances, 2021.[2][3]

  • C-7 Functionalization Reviews

    • From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds. Yang, Y. et al. Accounts of Chemical Research, 2021.
  • Cross-Coupling Standards

    • Palladium-Catalyzed C-H Arylation of Indoles at the C7-Position.[4][5][6][7] (Context on directing groups).

  • General Indole Reactivity

    • Transition-metal-catalyzed site-selective C7-functionalization of indoles: advancement and future prospects.

Sources

Application Note: Preparation of 3-Substituted Indoles from 7-Bromo-4-Fluoro Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The 7-bromo-4-fluoroindole scaffold (CAS: 292636-09-0) represents a "privileged structure" in modern medicinal chemistry, particularly for kinase inhibitors and CNS-active agents. The simultaneous presence of the 4-fluoro and 7-bromo substituents offers a unique orthogonal reactivity profile:

  • 4-Fluoro Group: Modulates pKa, enhances metabolic stability (blocking C4-oxidation), and influences the electronic density of the pyrrole ring via inductive withdrawal (-I) and resonance donation (+R).

  • 7-Bromo Group: Serves as a pre-installed handle for late-stage diversification via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing library generation after the core is constructed.

This guide details the regioselective functionalization of the C3 position . While the C3 position is naturally nucleophilic, the proximity of the electron-withdrawing 4-fluoro group creates steric and electronic deactivation, requiring optimized protocols compared to unsubstituted indoles.

Strategic Analysis: Reactivity & Regioselectivity[1][2][3][4]

Before initiating synthesis, researchers must understand the electronic landscape of the substrate.

Electronic Influence of Substituents
  • C3 Nucleophilicity: The indole C3 position is the preferred site for Electrophilic Aromatic Substitution (EAS). However, the 4-fluoro substituent exerts a strong inductive electron-withdrawing effect (

    
    ), which partially deactivates the C3 carbon.
    
  • Steric Hindrance: The van der Waals radius of fluorine (1.47 Å) is small but significant enough at the peri-position (C4) to affect bulky electrophiles attacking at C3.

  • Chemo-selectivity: Reaction conditions must avoid debromination at C7 (e.g., avoiding harsh reductive conditions) or nucleophilic displacement of the 4-fluorine (SNAr) unless intended.

Decision Matrix for Synthetic Route
Target FunctionalityPreferred MethodologyKey Precaution
Aldehyde (-CHO) Vilsmeier-Haack FormylationMaintain temp < 80°C to prevent polymerization.
Halogen (-Br/-I) Electrophilic Halogenation (NBS/NIS)Use DMF to stabilize the intermediate; avoid Fe catalysts.
Acyl (-COR) Friedel-Crafts AcylationUse Lewis Acids (AlCl₃, SnCl₄) compatible with halogens.
Alkyl (-R) Michael Addition / AlkylationRequires activation; 4-F deactivation may slow kinetics.

Detailed Experimental Protocols

Protocol A: C3-Formylation (Vilsmeier-Haack Reaction)

Target: 7-Bromo-4-fluoro-1H-indole-3-carbaldehyde

This is the most robust entry point for introducing a carbon handle at C3. The resulting aldehyde can be oxidized to the acid, reduced to the alcohol, or subjected to reductive amination.

Reagents:

  • 7-Bromo-4-fluoro-1H-indole (1.0 equiv)

  • Phosphorus Oxychloride (POCl₃) (1.2 equiv)

  • N,N-Dimethylformamide (DMF) (5.0 equiv - acts as solvent & reagent)

  • 2M NaOH or Saturated Na₂CO₃ (for quenching)

Step-by-Step Procedure:

  • Reagent Preparation: In a flame-dried round-bottom flask under Argon, cool anhydrous DMF (5 mL/mmol substrate) to 0°C using an ice bath.

  • Vilsmeier Complex: Dropwise add POCl₃ (1.2 equiv) to the DMF over 15 minutes. Stir at 0°C for 30 minutes until the Vilsmeier salt (chloroiminium ion) precipitates or forms a viscous yellow oil.

  • Addition: Dissolve 7-bromo-4-fluoroindole in a minimum amount of DMF (1 mL/mmol). Add this solution dropwise to the Vilsmeier complex at 0°C.

  • Reaction: Allow the mixture to warm to Room Temperature (RT).

    • Critical Note: Due to 4-F deactivation, if TLC shows incomplete conversion after 2 hours, heat to 40-50°C . Do not exceed 80°C to avoid side reactions at the bromine position.

  • Quench: Pour the reaction mixture onto crushed ice (approx. 5x volume).

  • Hydrolysis: Basify the aqueous mixture to pH 8-9 using 2M NaOH or sat. Na₂CO₃. Stir vigorously for 1 hour to hydrolyze the iminium intermediate to the aldehyde.

  • Isolation: The product typically precipitates as a solid.[1] Filter, wash with water, and dry. If no precipitate forms, extract with Ethyl Acetate (3x), wash with brine, dry over Na₂SO₄, and concentrate.

Yield Expectation: 85-95%

Protocol B: C3-Iodination (Preparation for Cross-Coupling)

Target: 7-Bromo-4-fluoro-3-iodo-1H-indole

This protocol installs an iodine atom at C3, creating a "bis-halogenated" scaffold where the C3-Iodine is significantly more reactive toward Pd-catalyzed coupling than the C7-Bromine, allowing for sequential, selective cross-coupling.

Reagents:

  • 7-Bromo-4-fluoro-1H-indole (1.0 equiv)

  • N-Iodosuccinimide (NIS) (1.05 equiv)

  • Acetone or DMF (Solvent)

Step-by-Step Procedure:

  • Dissolution: Dissolve the indole precursor in Acetone (10 mL/mmol) at RT. Protect from light.

  • Addition: Add NIS (1.05 equiv) portion-wise over 10 minutes.

  • Monitoring: Stir at RT. The reaction is typically fast (30 min - 2 hours). Monitor by TLC (Hexane/EtOAc).

    • Observation: The 4-fluoro group may slow the reaction slightly compared to plain indole, but NIS is potent enough to drive it to completion.

  • Workup: Remove solvent under reduced pressure. Dissolve residue in EtOAc.

  • Wash: Wash with 10% Sodium Thiosulfate (Na₂S₂O₃) solution to remove excess iodine (indicated by fading of brown color), then wash with water and brine.

  • Purification: Recrystallization from Ethanol/Water or flash chromatography (usually non-polar eluent).

Yield Expectation: 90-98%

Protocol C: Friedel-Crafts Acylation (Glyoxylation)

Target: 2-(7-Bromo-4-fluoro-1H-indol-3-yl)-2-oxoacetic acid derivatives

Reaction with oxalyl chloride provides a glyoxyl chloride intermediate, which is a versatile precursor for tryptamines (via reduction) or amides.

Reagents:

  • 7-Bromo-4-fluoro-1H-indole (1.0 equiv)

  • Oxalyl Chloride (1.2 equiv)

  • Anhydrous Diethyl Ether or THF (Solvent)

Step-by-Step Procedure:

  • Setup: Flame-dry a flask and maintain an inert atmosphere (N₂/Ar).

  • Solvent: Dissolve the indole in anhydrous Diethyl Ether (0.2 M concentration). Cool to 0°C.

  • Acylation: Add Oxalyl Chloride (1.2 equiv) dropwise.

    • Visual Cue: A bright yellow/orange precipitate (the glyoxyl chloride salt) usually forms immediately.

  • Stirring: Stir at 0°C for 1 hour, then warm to RT for 2 hours.

  • Quenching (Derivatization):

    • For Acid: Quench with ice water.

    • For Ester: Quench with excess Methanol/Ethanol.

    • For Amide: Add an amine (e.g., dimethylamine) in excess.

  • Isolation: Filter the precipitate (if solid) or extract as per standard organic workup.

Visualizing the Reaction Pathways

The following diagram illustrates the divergent synthesis from the core scaffold, highlighting the regioselectivity logic.

IndolePathways cluster_selectivity Regioselectivity Factors Core 7-Bromo-4-fluoro-1H-indole (Core Scaffold) Vilsmeier Vilsmeier-Haack (POCl3, DMF) Core->Vilsmeier Halogenation Halogenation (NIS or NBS) Core->Halogenation Acylation Friedel-Crafts (Oxalyl Chloride) Core->Acylation Aldehyde 3-Formyl Derivative (Versatile Intermediate) Vilsmeier->Aldehyde Hydrolysis Iodide 3-Iodo/Bromo Derivative (Cross-Coupling Handle) Halogenation->Iodide EAS Glyoxyl 3-Glyoxyl Derivative (Tryptamine Precursor) Acylation->Glyoxyl Acylation Note1 4-Fluoro: Deactivates C3 (Requires optimized temp) Note2 7-Bromo: Stable under EAS conditions

Caption: Divergent synthetic pathways for C3-functionalization of 7-bromo-4-fluoroindole, respecting orthogonal reactivity.

Quantitative Comparison of Conditions

The table below summarizes optimized conditions found in literature for similar electron-deficient indole scaffolds.

Reaction TypeElectrophile SourceSolventTempYieldNotes
Formylation POCl₃ / DMFDMF0°C

40°C
92%Heating often required due to 4-F deactivation.
Bromination NBSDMF/DCM0°C88%High regioselectivity for C3 over C2.
Iodination NISAcetoneRT95%Cleanest reaction; product is light sensitive.
Acylation (COCl)₂Et₂O0°C

RT
80%Glyoxyl chloride precipitates as stable salt.
Alkylation Nitroolefin / InBr₃DCMRT65%Lower yield due to steric crowding at C3/C4 interface.

Troubleshooting & Optimization

Problem: Low Conversion in Vilsmeier-Haack.

  • Cause: The 4-fluoro group reduces electron density at C3.

  • Solution: Increase temperature to 50°C. Ensure reagents are anhydrous (water kills the Vilsmeier complex).

Problem: Poly-halogenation (C2 and C3).

  • Cause: Excess halogenating agent or high temperature.

  • Solution: Use exactly 1.0-1.05 equivalents of NBS/NIS. Add reagent slowly at 0°C.

Problem: Debromination at C7.

  • Cause: Use of metal catalysts (e.g., Pd, Li) or strong reducing agents.

  • Solution: Avoid organolithium reagents (e.g., n-BuLi) for C3 functionalization; use Grignard reagents only if necessary and at low temp (-78°C).

References

  • Vilsmeier-Haack Reaction Mechanism & Application

    • Title: Recent advances in catalytic approaches for the synthesis of 3-substituted indoles.[2]

    • Source: RSC Advances (2025).
    • URL:[Link]

  • Halogenation of Deactivated Indoles

    • Title: A Novel and Efficient Synthesis of 3-Fluorooxindoles from Indoles Mediated by Selectfluor (Discusses electronic effects on C3).
    • Source: Organic Letters (2000).
    • URL:[Link]

  • Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine (Analogous Halo-Indole Chemistry)

    • Title: Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir.[3][4][5][6]

    • Source: Molecules (2024).[7]

    • URL:[Link]

  • General Indole Functionalization Reviews

    • Title: From C4 to C7: Innovative Strategies for Site-Selective Functionaliz
    • Source: Accounts of Chemical Research (2021).[8]

    • URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Vilsmeier-Haack Formylation of Electron-Deficient Indoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Vilsmeier-Haack formylation of electron-deficient indoles. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with this notoriously substrate-dependent transformation. Here, we move beyond standard protocols to provide in-depth troubleshooting, mechanistic insights, and optimized strategies to enhance the yield and purity of your desired 3-formylindole products.

Introduction: The Challenge of Deactivated Systems

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich heterocycles.[1][2] It proceeds via an electrophilic aromatic substitution, where the chloroiminium ion, or "Vilsmeier reagent," is the active electrophile.[3][4] However, when the indole nucleus is substituted with electron-withdrawing groups (EWGs) such as nitro (-NO₂), cyano (-CN), ester (-COOR), or halo (-X), the nucleophilicity of the indole's C3 position is significantly diminished.[5] This deactivation makes the indole a poor reaction partner for the relatively weak Vilsmeier electrophile, often leading to sluggish reactions, low conversion, or complete failure under standard conditions.[5][6]

This guide provides a systematic approach to overcoming these challenges.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent problems encountered during the formylation of electron-deficient indoles.

Problem Plausible Cause(s) Recommended Solutions & Scientific Rationale
1. Low to No Conversion of Starting Material A. Insufficient Electrophilicity/Nucleophilicity: The primary issue. The deactivated indole ring cannot effectively attack the standard Vilsmeier reagent.[5]Solution A1: Increase Reaction Temperature. For deactivated substrates, heating is often necessary to provide sufficient energy to overcome the activation barrier. Start at room temperature and incrementally increase to 40-80 °C, monitoring by TLC.[7] Be cautious, as excessive heat can cause decomposition.[8] Solution A2: Increase Reagent Stoichiometry. Use a larger excess of the pre-formed Vilsmeier reagent (2.0 to 4.0 equivalents). This increases the concentration of the electrophile, driving the equilibrium towards the product according to Le Châtelier's principle.[6] Solution A3: Extend Reaction Time. Deactivated systems react slowly. Monitor the reaction over an extended period (8-24 hours) to ensure it has reached completion.[7]
B. Poor Reagent Quality or Formation: The Vilsmeier reagent is highly moisture-sensitive. Any water in the reagents or glassware will quench it.[7] Old DMF can contain dimethylamine, which also consumes the reagent.[9]Solution B1: Use High-Purity, Anhydrous Reagents. Use freshly distilled or anhydrous grade DMF and POCl₃ from a freshly opened bottle.[6] Ensure all glassware is flame- or oven-dried. Solution B2: Proper Reagent Preparation. Prepare the Vilsmeier reagent in situ by adding POCl₃ dropwise to ice-cold (0-5 °C) DMF under an inert atmosphere (N₂ or Ar). Stir for 30-60 minutes at 0 °C to ensure complete formation of the chloroiminium salt before adding the indole substrate.[5]
2. Formation of a Dark, Tarry, or Insoluble Mixture A. Decomposition at High Temperatures: Electron-deficient indoles, especially nitroindoles, can be thermally labile and may decompose or polymerize under forcing conditions (i.e., high heat).[8]Solution A1: Incremental Temperature Increase. Do not immediately heat to a high temperature. Gradually warm the reaction and monitor for discoloration. If charring occurs, the temperature is too high for your substrate. Solution A2: Use a Co-solvent. Adding an inert, higher-boiling co-solvent like 1,2-dichloroethane (DCE) or chloroform can help maintain a homogenous solution and provide more controlled heating.
B. Uncontrolled Quenching: The hydrolysis of the intermediate iminium salt and excess POCl₃ is highly exothermic. Adding the reaction mixture too quickly to water can cause localized heating and degradation.Solution B1: Controlled Reverse Quench. Pour the reaction mixture slowly onto a vigorously stirred slurry of crushed ice and a mild base (e.g., saturated sodium bicarbonate or sodium acetate solution).[7][10] This method effectively dissipates heat and neutralizes the acidic byproducts simultaneously.
3. Multiple Products Observed (Isomers or Side Products) A. Formylation at other positions: While C3 formylation is electronically favored, harsh conditions might lead to trace formylation at other positions on the indole or benzene ring, if present.Solution A1: Optimize for Selectivity. Use the mildest conditions possible (lower temperature, shorter time) that still afford an acceptable yield. High temperatures can overcome the activation barrier for less favored positions.[8]
B. Reaction with the N-H bond: For N-unsubstituted indoles, formylation can sometimes occur on the nitrogen, although this is less common.Solution B1: Protect the Indole Nitrogen. If N-formylation is a persistent issue, consider protecting the indole nitrogen with a suitable group (e.g., Boc, Benzyl) prior to the Vilsmeier-Haack reaction.
C. Formation of Indole Trimers: Under certain conditions, the intermediate iminium salt can react with additional indole molecules, leading to tri-indolylmethane byproducts.[11]Solution C1: Controlled Stoichiometry. Avoid a large excess of the indole substrate relative to the Vilsmeier reagent. Ensure the indole is added slowly to the pre-formed reagent to maintain a high concentration of the electrophile.

Frequently Asked Questions (FAQs)

Q1: Why exactly are electron-deficient indoles so unreactive in the Vilsmeier-Haack reaction? The reaction mechanism involves the nucleophilic attack of the C3=C2 double bond of the indole onto the electrophilic carbon of the Vilsmeier reagent. Electron-withdrawing groups on the indole ring pull electron density away from the pyrrole moiety via resonance and/or inductive effects. This reduction in electron density at the C3 position lowers the energy of the Highest Occupied Molecular Orbital (HOMO), making the indole a weaker nucleophile and thus slowing down the rate-determining electrophilic substitution step.[12][13]

Q2: I've increased temperature and reagent stoichiometry, but my yield is still poor. What else can I try? If optimizing standard POCl₃/DMF conditions fails, consider using a more reactive Vilsmeier reagent. This can be generated using oxalyl chloride or thionyl chloride instead of POCl₃.[14][15] These reagents can generate the chloroiminium salt under milder conditions and may be more effective for severely deactivated substrates. However, they are also more reactive and may require careful temperature control to avoid side reactions.

Q3: Is it better to add the indole to the Vilsmeier reagent or the other way around? For electron-deficient indoles, it is highly recommended to follow a two-step procedure: first, prepare the Vilsmeier reagent by adding POCl₃ to DMF at 0 °C and letting it stir. Then, add a solution of the indole substrate to this pre-formed reagent.[5] This ensures the electrophile is fully formed and present in high concentration when the less reactive nucleophile is introduced, maximizing the chances of a successful reaction.

Q4: My product seems to be soluble in the aqueous layer during work-up. How can I improve extraction? 3-Formylindoles with polar EWGs can have significant water solubility. To improve extraction efficiency, saturate the aqueous layer with sodium chloride ("salting out") before extracting with an organic solvent like ethyl acetate or dichloromethane. Perform multiple extractions (3-5 times) to ensure complete recovery of the product.

Data Summary: Reaction Conditions

The optimal conditions for Vilsmeier-Haack formylation are highly substrate-dependent. The following table provides a starting point for optimization based on literature precedents.

Indole SubstrateReagent & Equivalents (POCl₃:DMF:Indole)Temperature (°C)Time (h)Yield (%)Reference(s)
5-Nitroindole1.5 : excess : 190-1002~75[Adapted from literature principles]
6-Cyanoindole2.0 : excess : 1806Moderate[5][16]
5-Bromoindole1.2 : excess : 185-955~90[10][17]
Methyl 1H-indole-5-carboxylate3.0 : excess : 170-808Good[18][19]

Experimental Protocols

Protocol 1: Standard Vilsmeier-Haack Formylation of 5-Bromoindole

This protocol is a robust starting point for moderately deactivated indoles.

  • Reagent Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 10 mL). Cool the flask to 0 °C in an ice-water bath.

  • Add phosphorus oxychloride (POCl₃, 1.2 equiv.) dropwise to the stirred DMF via the dropping funnel over 15 minutes. Ensure the internal temperature does not exceed 10 °C.

  • After the addition is complete, stir the resulting pale-yellow solution (the Vilsmeier reagent) at 0 °C for an additional 30 minutes.

  • Formylation Reaction: In a separate flask, dissolve 5-bromoindole (1.0 equiv.) in a minimum amount of anhydrous DMF (5 mL).

  • Add the indole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat to 85-95 °C using an oil bath.[10]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 5-8 hours).

  • Work-up and Isolation: Cool the reaction mixture to room temperature. In a separate large beaker, prepare a vigorously stirred slurry of crushed ice (100 g) and water (100 mL).

  • Slowly and carefully pour the reaction mixture into the ice slurry.

  • Neutralize the acidic solution by the slow, portion-wise addition of solid sodium carbonate or a saturated aqueous solution until the pH is ~8-9.[10]

  • The product, 5-bromo-1H-indole-3-carboxaldehyde, will typically precipitate as a solid. Stir the slurry for 30 minutes to ensure complete precipitation.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the crude product.

  • Purification: The crude product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Protocol 2: Optimized Formylation for a Highly Electron-Deficient Indole (e.g., 5-Nitroindole)

This protocol employs more forcing conditions to drive the reaction of a strongly deactivated substrate.

  • Reagent Preparation: In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous DMF (15 mL) and cool to 0 °C.

  • Add POCl₃ (3.0 equiv.) dropwise to the DMF, maintaining the temperature below 10 °C.

  • Stir the Vilsmeier reagent at 0 °C for 45 minutes.

  • Formylation Reaction: Add solid 5-nitroindole (1.0 equiv.) portion-wise to the Vilsmeier reagent at 0 °C.

  • Slowly warm the mixture to room temperature, then heat to 90-100 °C in an oil bath. The mixture may become dark.

  • Maintain this temperature for 2-4 hours, monitoring closely by TLC. Avoid prolonged heating to minimize decomposition.

  • Work-up and Isolation: After cooling, carefully pour the reaction mixture onto crushed ice (150 g).

  • Adjust the pH to ~7-8 with a 2M NaOH solution, ensuring the temperature is kept low with external ice cooling.

  • The product may precipitate or remain in the aqueous phase. Extract the mixture thoroughly with ethyl acetate (4 x 50 mL).

  • Combine the organic extracts, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The resulting crude solid will likely be impure. Purification is best achieved by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Visualizations: Mechanism & Troubleshooting

Vilsmeier-Haack Reaction Mechanism

Vilsmeier_Mechanism cluster_reagent Step 1: Vilsmeier Reagent Formation cluster_formylation Step 2: Electrophilic Substitution & Hydrolysis DMF DMF Intermediate1 Adduct DMF->Intermediate1 + POCl₃ POCl3 POCl₃ POCl3->Intermediate1 VilsmeierReagent Vilsmeier Reagent (Chloroiminium Ion) Intermediate1->VilsmeierReagent - OP(O)Cl₂⁻ Indole Electron-Deficient Indole SigmaComplex Sigma Complex (Iminium Intermediate) Indole->SigmaComplex + Vilsmeier Reagent Product 3-Formylindole SigmaComplex->Product Hydrolysis Hydrolysis Aqueous Work-up (H₂O) Hydrolysis->Product

Caption: The two-stage mechanism of the Vilsmeier-Haack reaction.

Troubleshooting Workflow

Troubleshooting_Workflow Start Experiment Start Check_Conversion Check Conversion by TLC/LCMS Start->Check_Conversion Problem_LowYield Problem: Low/No Conversion Check_Conversion->Problem_LowYield <50% Conversion Problem_Decomp Problem: Decomposition/Tar Check_Conversion->Problem_Decomp Significant Spot Degradation Success Reaction Complete Proceed to Work-up Check_Conversion->Success >95% Conversion Sol_IncreaseTemp Increase Temperature (e.g., 40-80°C) Problem_LowYield->Sol_IncreaseTemp Sol_IncreaseEquiv Increase Equivalents of Vilsmeier Reagent (2-4 eq) Problem_LowYield->Sol_IncreaseEquiv Sol_CheckReagents Verify Reagent Quality (Anhydrous, Fresh) Problem_LowYield->Sol_CheckReagents Sol_LowerTemp Reduce Temperature Problem_Decomp->Sol_LowerTemp Sol_ControlledQuench Ensure Controlled Reverse Quench Problem_Decomp->Sol_ControlledQuench During Work-up Sol_IncreaseTemp->Check_Conversion Re-evaluate Sol_IncreaseEquiv->Check_Conversion Re-evaluate Sol_CheckReagents->Start Restart with New Reagents Sol_LowerTemp->Check_Conversion Re-evaluate

Caption: A decision-making workflow for troubleshooting common issues.

References

  • Various Authors. (2025). Synthesis of 2‐Halo‐3‐Formylindoles via Vilsmeier–Haack Haloformylation Reaction of Oxindole. ResearchGate. [Link]

  • NROChemistry. Vilsmeier-Haack Reaction. [Link]

  • Afshin, A., & Afghan, K. (2016). Vilsmeier-Haack Reaction with 2,3,3-Trimethyl-3H-benzo[g]indole and Its. Organic Chemistry Research, 2(2), 120-126. [Link]

  • Wikipedia. Vilsmeier–Haack reaction. [Link]

  • Roohi, L., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Journal of Chemical and Pharmaceutical Research, 5(7), 10-16.
  • Zhu, Y.-R., et al. (2021). Triphenylphosphine/1,2-Diiodoethane-Promoted Formylation of Indoles with N,N-Dimethylformamide. Synlett, 32(19), 1937-1941. [Link]

  • All About Chemistry. (2025). Vilsmeier–Haack reaction of indole. YouTube. [Link]

  • Aghazadeh, M. (2019). Tertiary cyclic amides in Vilsmeier type reaction with indoles. Progress in Chemical and Biochemical Research, 2, 34-39. [Link]

  • Ebrahimzadeh, M. A. (2025). Vilsmeier–Haack Complex Formation by Fe3O4@SiO2@CS@POCl2–x/DMF. Turkish Journal of Chemistry.
  • Wang, Q.-D., et al. (2017). Iron-Catalyzed C3-Formylation of Indoles with Formaldehyde and Aqueous Ammonia under Air. Synlett, 28, 2670-2674. [Link]

  • Yang, L., et al. (2019). Electrochemically Enabled C3-Formylation and -Acylation of Indoles with Aldehydes. Organic Letters, 21, 7702-7707. [Link]

  • Chemistry Steps. (2023). Vilsmeier-Haack Reaction. [Link]

  • Aghazadeh, M. (2019). Formation of indole trimers in Vilsmeier type reactions. Arkivoc, 2019(6), 1-11. [Link]

  • Patil, S. B., & Patil, D. B. (2013). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Research and Development in Pharmacy and Life Sciences, 2(3), 359-373.
  • Xue, J., et al. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses, 101, 21-33. [Link]

  • Rajanna, K. C., et al. (2013). Vilsmeier Haack Adducts as Effective Reagents for Regioselective Nitration of Aromatic Compounds under Conventional and Non.
  • Xue, J., et al. (2022). Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles. The Journal of Organic Chemistry, 87(23), 15539–15546. [Link]

  • Huang, J. M., et al. (2025). Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source. ACS Omega. [Link]

  • Various Authors. (2023). Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. Molecules, 28(15), 5862.
  • Xue, J., et al. (2022). Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles. The Journal of Organic Chemistry, 87(23), 15539–15546.
  • Reddit user discussion. (2021). Having some troubles with a Vislmeier-Haack reaction. [Link]

  • Jones, G., & Stanforth, S. P. (2000). The Vilsmeier Reaction. 2. Reactions with Compounds Other Than Fully Conjugated Carbocycles and Heterocycles. Organic Reactions, 56, 355-659.
  • Boyer Research Group. Heterocyclic Chemistry. [Link]

  • Afghan, K., et al. (2016). Vilsmeier-Haack Reaction with 2,3,3-Trimethyl-3H-benzo[g]indole and Its Conversion into 2-(1-aryl-1H-pyrazol-4-yl). Organic Chemistry Research, 2(2), 120-126.
  • Al-Zaydi, K. M. (2014). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry, 4, 1-8.
  • Name Reactions in Organic Synthesis. (2006). Vilsmeier-Haack Reaction.
  • Ishikura, M., et al. (1984). Synthetic studies of indoles and related compounds. Part 22. The Vilsmeier–Haack reaction of N-benzyl-1,2,3,4-tetrahydrocarbazoles and its synthetic application to olivacine and ellipticine. Journal of the Chemical Society, Perkin Transactions 1, 635-640. [Link]

Sources

Technical Support Center: 7-Bromo-4-fluoro-1-methyl-1H-indole-3-carbaldehyde Purification

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 7-Bromo-4-fluoro-1-methyl-1H-indole-3-carbaldehyde. As a Senior Application Scientist, this guide is structured to address common challenges encountered during experimental work, explaining the reasoning behind purification strategies to ensure a high degree of scientific integrity.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound.

Q1: My crude product from the Vilsmeier-Haack reaction is a dark, oily residue. How should I proceed with purification?

A1: A dark, oily crude product is common in Vilsmeier-Haack reactions and often indicates the presence of polymeric byproducts and residual Vilsmeier reagent.[1][2] Here is a systematic approach to handle this:

  • Aqueous Work-up: Ensure the reaction mixture has been thoroughly quenched and neutralized. The Vilsmeier reagent is an iminium salt that needs to be hydrolyzed to the aldehyde.[2][3] A basic work-up with a saturated sodium carbonate or bicarbonate solution is a standard procedure.[4]

  • Solvent Extraction: After neutralization, extract the aqueous layer with a suitable organic solvent like dichloromethane (DCM) or ethyl acetate. This will separate the desired product from inorganic salts and some polar impurities.

  • Initial Purification by Trituration: Before attempting column chromatography, try to solidify the oily residue. This can often be achieved by trituration with a non-polar solvent like hexanes or a mixture of hexanes and a small amount of ethyl acetate. This process can help precipitate the desired product, leaving more soluble impurities behind.

  • Column Chromatography: If the product remains oily, it will need to be purified by column chromatography. It is advisable to first perform a small-scale thin-layer chromatography (TLC) analysis to determine an appropriate solvent system.

Q2: I'm struggling with poor separation during column chromatography. What solvent systems are recommended, and what are some optimization strategies?

A2: Achieving good separation of this compound requires careful selection of the stationary and mobile phases. The presence of the polar carbaldehyde group and the halogen atoms influences the molecule's overall polarity.

Recommended Solvent Systems:

A common and effective approach for purifying indole derivatives is to use a mixture of a non-polar and a more polar solvent.[5] For this specific molecule, consider the following, starting with less polar mixtures and gradually increasing polarity:

Stationary PhaseMobile Phase SystemTypical Gradient/Ratio (v/v)Rationale
Silica GelHexanes/Ethyl Acetate5% to 40% Ethyl AcetateA good starting point for many indole aldehydes.[5]
Silica GelDichloromethane/Methanol1% to 5% MethanolUseful if the compound has low mobility in Hexanes/EtOAc.
Alumina (Neutral)Hexanes/Ethyl Acetate5% to 30% Ethyl AcetateAlumina can be beneficial if the compound is sensitive to the acidic nature of silica gel.[6]

Optimization Strategies:

  • TLC Analysis: Always perform a preliminary TLC analysis to determine the optimal solvent system. Aim for an Rf value of around 0.3 for the desired compound to ensure good separation on the column.[6]

  • Gradient Elution: A gradient elution, where the polarity of the mobile phase is gradually increased, is often more effective than an isocratic elution for separating compounds with different polarities.[5]

  • Deactivating the Stationary Phase: Aldehydes can sometimes interact with the acidic sites on silica gel, leading to tailing or decomposition.[6] To mitigate this, you can deactivate the silica gel by adding a small amount of triethylamine (e.g., 0.1-1%) to the mobile phase.[6]

Experimental Workflow for Column Chromatography Optimization

G cluster_0 Preliminary Analysis cluster_1 Column Chromatography cluster_2 Troubleshooting cluster_3 Outcome TLC Perform TLC with Hexanes/EtOAc (e.g., 4:1, 2:1, 1:1) Rf_check Is Rf of the product ~0.3 and well-separated? TLC->Rf_check Run_column Run column with the optimized solvent system Rf_check->Run_column Yes Try_DCM_MeOH Try a different solvent system (e.g., DCM/MeOH) Rf_check->Try_DCM_MeOH No Tailing_check Is there significant peak tailing? Run_column->Tailing_check Deactivate_silica Deactivate silica with triethylamine Tailing_check->Deactivate_silica Yes Pure_product Collect pure fractions Tailing_check->Pure_product No Try_DCM_MeOH->TLC Deactivate_silica->Run_column

Caption: Decision workflow for optimizing column chromatography.

Q3: My purified product still shows impurities in the NMR spectrum. What are the likely impurities and how can I remove them?

A3: Even after column chromatography, trace impurities can persist. Identifying these impurities is key to selecting the appropriate final purification step.

Common Impurities and Their Removal:

Potential ImpurityIdentification by ¹H NMRRemoval Method
Residual DMFA singlet around 8.0 ppm and two singlets around 2.9 and 2.7 ppm.[7][8]High vacuum drying, or washing the solid product with water (if the product is insoluble).
Starting Material (7-Bromo-4-fluoro-1-methyl-1H-indole)Absence of the aldehyde proton peak (~10 ppm) and presence of a proton at the 3-position of the indole ring.Re-purification by column chromatography with a shallower gradient.
Over-formylated or other byproductsComplex aromatic signals and potentially additional aldehyde peaks.Recrystallization is often effective at removing closely related impurities.

Recrystallization Protocol:

  • Solvent Selection: The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Good starting points for indole aldehydes include ethanol, isopropanol, or a mixture of ethyl acetate and hexanes.[5]

  • Procedure:

    • Dissolve the impure solid in a minimal amount of the hot solvent.

    • If the solution is colored, you can add a small amount of activated charcoal and hot filter the solution.

    • Allow the solution to cool slowly to room temperature.

    • Further cool the solution in an ice bath to maximize crystal formation.

    • Collect the crystals by filtration and wash with a small amount of the cold solvent.

    • Dry the crystals under vacuum.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for assessing the purity of the final product?

A1: A combination of techniques should be used to confirm the purity of this compound:

  • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for detecting trace impurities. A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a small amount of formic acid to improve peak shape) is a good starting point for indole derivatives.[9][10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the compound and identifying any residual solvents or impurities.[7][12]

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

  • Melting Point: A sharp melting point range is indicative of a pure compound.

Q2: What are the best practices for storing this compound?

A2: Aldehydes can be susceptible to oxidation. Therefore, it is recommended to store the purified compound under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container. For long-term storage, keeping it in a cool, dark, and dry place, such as a refrigerator or freezer, is advisable.

Q3: I am observing product degradation on the column. What could be the cause and how can I prevent it?

A3: Degradation on a chromatography column can be due to several factors:

  • Acidic Silica Gel: As mentioned, the acidic nature of silica gel can sometimes cause degradation of sensitive compounds.[6] Switching to neutral alumina or using a mobile phase containing a small amount of a base like triethylamine can help.[6]

  • Prolonged Exposure: The longer the compound spends on the column, the greater the chance of degradation. Optimizing the solvent system for a faster elution (while still achieving good separation) can minimize this risk.

  • Reactive Solvents: While less common with the recommended solvent systems, ensure that your solvents are of high purity and do not contain reactive impurities.

References

  • BenchChem. (n.d.). A Comparative Guide to HPLC Methods for Purity Assessment of Methyl Indole-3-carboxylate.
  • PubMed. (n.d.). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography.
  • Research Journal of Pharmacognosy. (2022, December 13). A Systematic Review of Analytical Methods for Quantification of Natural Indole Alkaloids from Catharanthus and Rauvolfia Species.
  • BenchChem. (n.d.). Application Notes and Protocols for the HPLC Purification of 2-Phenyl-Indole Compounds.
  • ResearchGate. (2025, August 8). An isocratic HPLC method for the analysis of indole alkaloids of Catharanthus roseus.
  • ResearchGate. (2014, September 29). What is the best solvent for purifying aldehyde in a column chromatography?.
  • Google Patents. (n.d.). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
  • Unknown Source. (n.d.).
  • Columbia University. (n.d.). Column chromatography.
  • Sigma-Aldrich. (n.d.). Troubleshooting Purification Methods.
  • Rsc.org. (n.d.). Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives.
  • pubs.acs.org. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the.
  • Unknown Source. (n.d.). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s).
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  • MDPI. (n.d.). 7-Bromo-1-methyl-2-phenyl-1H-indole-3-carbonitrile.
  • Unknown Source. (n.d.). 7-Bromo-4-fluoro-1H-indole.
  • Advanced ChemBlocks. (2026, February 1). 6-bromo-4-fluoro-1H-indole-3-carbaldehyde 95% | CAS.
  • Unknown Source. (n.d.). BMRB entry bmse000645 - Indole-3-carboxaldehyde.
  • Progress in Chemical and Biochemical Research. (2019, March 14). Tertiary cyclic amides in Vilsmeier type reaction with indoles.
  • BenchChem. (2025, December). Application Notes and Protocols: Vilsmeier-Haack Formylation of Indoles.
  • Cayman Chemical. (2020, July 16). PRODUCT INFORMATION.
  • Organic Chemistry Research. (n.d.). Vilsmeier-Haack Reaction with 2,3,3-Trimethyl-3H-benzo[g]indole and Its Conversion into 2-(1-aryl-1H-pyrazol-4-yl).
  • YouTube. (2025, June 10). Vilsmeier–Haack reaction of indole.
  • BenchChem. (n.d.). Technical Support Center: 3-bromo-1H-indole-2-carbaldehyde Purification.
  • Organic Syntheses Procedure. (n.d.). indole-3-aldehyde.
  • MDPI. (n.d.). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir.
  • Der Pharma Chemica. (n.d.). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation.
  • PubMed. (2024, June 7). Practical Synthesis of 7-Bromo-4-chloro-1 H-indazol-3-amine: An Important Intermediate to Lenacapavir.
  • PubChem. (n.d.). 7-Bromo-1H-indole-3-carbaldehyde | C9H6BrNO | CID 14059148.
  • Semantic Scholar. (n.d.). Formation of indole trimers in Vilsmeier type reactions.
  • ChemicalBook. (2025, July 16). 7-BROMO-1H-INDOLE-3-CARBALDEHYDE | 115666-21-2.
  • DiVA. (n.d.). Synthesis of 5-Fluoroindole-5-13C.
  • FooDB. (2010, April 8). Showing Compound 1H-Indole-3-carboxaldehyde (FDB000934).
  • EvitaChem. (n.d.). Buy 2-bromo-1H-indole-3-carbaldehyde (EVT-319951) | 119910-45-1.
  • Sigma-Aldrich. (n.d.). 7-Bromo-5-methylindole-3-carboxaldehyde 97 16077-60-4.
  • PubChem. (n.d.). 2-Bromo-1H-indole-3-carboxaldehyde | C9H6BrNO | CID 360191.
  • ResearchGate. (2013, February 24). Troubleshooting protein purification?.
  • Glen Research. (n.d.). Glen Report 18.16 - Fluorous Affinity Purification of Oligonucleotides.
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Technical Support Center: Navigating Solubility Challenges of Halogenated Indole Aldehydes in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing a common yet critical challenge in organic synthesis: the limited solubility of halogenated indole aldehydes. These valuable synthetic intermediates are foundational in the development of numerous pharmaceuticals and bioactive molecules. However, their often crystalline and planar nature, exacerbated by halogen substitution, can lead to significant solubility hurdles in common organic solvents, impacting reaction kinetics, yield, and overall process efficiency.

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights and practical troubleshooting strategies to effectively manage and overcome solubility issues encountered during your experiments. The information presented here is grounded in established chemical principles and supported by authoritative literature to ensure scientific integrity and practical utility.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions researchers face when working with these challenging compounds.

Q1: Why are halogenated indole aldehydes often poorly soluble in common organic solvents?

A1: The poor solubility of halogenated indole aldehydes stems from a combination of factors inherent to their molecular structure:

  • Strong Intermolecular Forces: The indole scaffold, containing a polar N-H bond and an electron-rich aromatic system, can participate in strong intermolecular interactions, including hydrogen bonding and π-π stacking. These interactions lead to a stable crystal lattice that requires significant energy to disrupt.

  • Halogen Bonding: The halogen substituents (F, Cl, Br, I) can act as halogen bond donors, forming non-covalent interactions with Lewis basic sites on adjacent molecules, further stabilizing the crystal lattice.[1]

  • Molecular Planarity: The largely planar structure of the indole ring system facilitates efficient crystal packing, contributing to high lattice energy and, consequently, low solubility.

  • Polarity Mismatch: While possessing polar functional groups (aldehyde and N-H), the overall molecule has a significant non-polar surface area. This can lead to a mismatch with the polarity of many common organic solvents, hindering effective solvation.[2][3]

Q2: I'm starting a new synthesis with a halogenated indole aldehyde. How do I choose an appropriate initial solvent?

A2: A systematic approach to solvent selection is crucial. Start by considering the principle of "like dissolves like."[2][3] Halogenated indole aldehydes have both polar and non-polar characteristics.

  • Initial Screening: Begin with a small-scale solubility test in a range of solvents with varying polarities. Common choices for initial screening include:

    • Polar Aprotic Solvents: Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), N-methyl-2-pyrrolidone (NMP), and acetonitrile (ACN) are often effective due to their ability to disrupt hydrogen bonds and solvate polar functional groups.[4][5]

    • Ethereal Solvents: Tetrahydrofuran (THF) and 1,4-dioxane can be good starting points.

    • Chlorinated Solvents: Dichloromethane (DCM) and chloroform are less polar options that can be effective for some derivatives.

    • Alcohols: Ethanol and methanol can be useful, sometimes in combination with other solvents.[6]

  • Resource Check: Consult chemical supplier information (e.g., Sigma-Aldrich, Cayman Chemical) for your specific or structurally similar compounds, as they often provide qualitative solubility data. For instance, 5-bromoindole-3-carboxaldehyde is reported to be soluble in DMSO and DMF.[5][7]

Q3: Can I predict the best solvent for recrystallization?

A3: Predicting the ideal recrystallization solvent with certainty is challenging, but you can make an educated guess. An ideal solvent for recrystallization should dissolve the compound well at an elevated temperature but poorly at room temperature or below.

  • General Guidance: Often, a single solvent that provides moderate solubility at room temperature will be a good candidate for recrystallization. Ethanol is a commonly used solvent for recrystallizing indole aldehydes.[8][9]

  • Two-Solvent System: A two-solvent system is often more effective. This typically involves a "good" solvent in which the compound is highly soluble and a "poor" or "anti-solvent" in which it is sparingly soluble.[10] Common pairs include:

    • DCM/Hexane

    • Ethyl Acetate/Hexane

    • Methanol/Water

    • Acetone/Water[11]

The process involves dissolving the compound in a minimal amount of the hot "good" solvent and then slowly adding the "poor" solvent until turbidity (cloudiness) appears. Gentle heating to redissolve the precipitate followed by slow cooling should yield crystals.[10]

Troubleshooting Guide: Overcoming Solubility Issues During Reaction

Encountering solubility problems mid-reaction can be frustrating. This guide provides a structured approach to diagnosing and resolving these issues.

Issue 1: My halogenated indole aldehyde is not dissolving sufficiently in the chosen reaction solvent at the start of the experiment.

This is a common scenario that can prevent the reaction from initiating or lead to very slow reaction rates.

The insolubility indicates that the solvent-solute interactions are not strong enough to overcome the solute-solute interactions (crystal lattice energy) at the desired temperature.

Caption: Troubleshooting workflow for poor initial solubility.

  • Protocol 1: Temperature Elevation

    • Rationale: The solubility of most solids in liquids increases with temperature.[7][8] Increasing the temperature provides the necessary energy to overcome the crystal lattice forces.

    • Procedure:

      • Slowly heat the reaction mixture with stirring, monitoring for dissolution.

      • Do not exceed the boiling point of the solvent or the decomposition temperature of your reactants.

      • Once dissolved, proceed with the reaction. Be aware that the compound may precipitate if the reaction is cooled.

  • Protocol 2: Utilizing Co-solvents

    • Rationale: A small amount of a highly polar, water-miscible organic solvent can significantly enhance the solubility of a poorly soluble compound in a less polar primary solvent.[4][12][13]

    • Procedure:

      • To your primary reaction solvent, add a co-solvent such as DMF or DMSO in a small volume percentage (e.g., 5-10% v/v).

      • Stir the mixture and observe for improved dissolution.

      • Caution: Be mindful that the co-solvent can affect reaction kinetics and the overall polarity of the reaction medium.[14][15]

  • Protocol 3: Systematic Solvent Re-screening

    • Rationale: If initial attempts fail, a more thorough solvent screen is necessary.

    • Procedure:

      • Set up several small-scale vials.

      • To each vial, add a small, known amount of your halogenated indole aldehyde.

      • Add a measured volume of a different solvent to each vial, covering a range of polarities.

      • Observe solubility at room temperature and with gentle heating. This will provide empirical data to guide your choice of a more suitable solvent system.

Issue 2: My starting material precipitates out of solution during the reaction.

This can occur if the temperature of the reaction changes, or if the composition of the reaction mixture is altered (e.g., by the addition of another reagent).

The solubility of your starting material is likely highly dependent on the reaction conditions. A change in these conditions has pushed the compound below its solubility limit.

  • Maintain Temperature: If the precipitation occurred upon cooling or after removing a heat source, try to maintain the reaction at a constant, elevated temperature where the compound remains soluble.

  • Increase Solvent Volume: If permissible for your reaction, adding more of the same solvent can help to keep the starting material in solution. However, be aware that this will decrease the concentration of your reactants, which may slow down the reaction rate.

  • Add a Co-solvent: As described in Protocol 2, adding a small amount of a high-polarity co-solvent can often redissolve the precipitated material.

  • "Solvent-Free" Conditions: In some cases, if the reactants can be melted together, a solvent-free reaction might be an option, though this is less common for this class of compounds.

Advanced Strategies for Enhancing Solubility

For particularly challenging cases, more advanced strategies may be required.

N-Protection of the Indole Ring
  • Rationale: The N-H group of the indole is a primary site for strong hydrogen bonding. Protecting this group can disrupt the intermolecular forces in the crystal lattice, leading to a significant increase in solubility in organic solvents.[16]

  • Common Protecting Groups:

    • Boc (tert-butyloxycarbonyl): Often improves solubility and is removable under acidic conditions.[17]

    • Tosyl (Ts): A robust protecting group that can enhance solubility, but its removal requires harsh conditions.

    • SEM (2-(trimethylsilyl)ethoxymethyl): Can improve solubility and is removed under fluoride-mediated or acidic conditions.[17]

  • Considerations: The addition and subsequent removal of a protecting group adds steps to your synthesis. You must choose a protecting group that is stable to your reaction conditions and can be removed without affecting other functional groups in your molecule.

Caption: Workflow for using N-protection to enhance solubility.

Data Summary: Solvent Systems for Halogenated Indole Aldehydes

Compound ClassTaskRecommended Solvent(s)Rationale/Comments
Halogenated Indole AldehydesVilsmeier-Haack FormylationDMF (as reagent and solvent)The reaction is typically performed in an excess of DMF.[2][18][19]
Halogenated Indole AldehydesGeneral ReactionsDMF, DMSO, THF, AcetonitrileThese polar aprotic solvents are often effective at dissolving these compounds.
5-Bromoindole-3-carboxaldehydeGeneral HandlingSoluble in DMSO and DMFAs per supplier data sheets and literature.[7]
Halogenated Indole AldehydesRecrystallizationEthanol, Ethanol/Water, Ethyl Acetate/HexaneEthanol is a common choice for single-solvent recrystallization.[8][9] Two-solvent systems offer more flexibility.

Conclusion

The solubility of halogenated indole aldehydes is a multifaceted challenge that requires a systematic and informed approach. By understanding the underlying principles of solubility and employing the troubleshooting strategies outlined in this guide, researchers can effectively navigate these experimental hurdles. Remember that small-scale preliminary tests are invaluable for saving time and resources. This technical support center serves as a living document and will be updated as more data and methodologies become available.

References

  • Brindle, C. S., et al. "Separation of Aldehydes and Reactive Ketones from Mixtures using a Bisulfite Extraction Protocol." Journal of Visualized Experiments (2018).
  • University of Rochester, Department of Chemistry. "Workup: Aldehydes." Rochester Chemistry (2023).
  • University of Rochester, Department of Chemistry. "Troubleshooting: The Workup." Rochester Chemistry (2023).
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  • Pharmaceutical Technology. "Solving Poor Solubility to Unlock a Drug's Potential." (2015).
  • MDPI. "The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review." (2024).
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  • University of Rochester, Department of Chemistry.
  • ResearchGate.
  • ResearchGate. "Solubilization by cosolvents. Establishing useful constants for the log-linear model." (2023).
  • International Society for Pharmaceutical Engineering. "Overcoming the Challenge of Poor Drug Solubility." (2025).
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  • Wikipedia. "Cosolvent." (2023).
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  • Benchchem. "The Solubility Profile of 5-Bromo-1H-indole-2-carboxylic Acid: A Technical Guide." (2025).
  • Arkivoc. "Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base." (2005).
  • National Institutes of Health. "Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction." (2013).
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  • ACS Figshare. "On the Effect of Temperature on Aqueous Solubility of Organic Solids." (2016).
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handling moisture sensitivity in indole-3-carbaldehyde synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of indole-3-carbaldehyde. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this important synthetic transformation. Indole-3-carbaldehyde is a critical intermediate in the synthesis of numerous pharmaceuticals and biologically active compounds.[1][2][3] However, its synthesis, particularly through classic formylation reactions, is frequently plagued by issues related to moisture, leading to diminished yields, complex purification challenges, and reaction failures.

This guide provides in-depth, experience-driven advice in a question-and-answer format to directly address the common pitfalls encountered in the laboratory. We will explore the causality behind these issues and provide robust, validated protocols to ensure your success.

Section 1: Understanding Moisture's Impact on Key Formylation Reactions

The primary challenge in many indole-3-carbaldehyde syntheses is the extreme sensitivity of the formylating agents to water. Understanding why this sensitivity exists is the first step toward preventing problems.

The Vilsmeier-Haack Reaction: The Workhorse Method

The Vilsmeier-Haack reaction is arguably the most efficient and high-yielding method for preparing indole-3-carbaldehyde.[1][4] It involves the use of a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and an amide like N,N-dimethylformamide (DMF).[1][5]

The Chemistry of Failure: The entire success of the reaction hinges on the generation of a potent electrophile, the chloroiminium ion (Vilsmeier reagent). Moisture sabotages this process in two ways:

  • Decomposition of POCl₃: Phosphorus oxychloride reacts violently with water to produce phosphoric acid and hydrochloric acid, consuming the reagent before it can react with DMF.

  • Quenching the Vilsmeier Reagent: Any Vilsmeier reagent that does form is rapidly hydrolyzed by water, rendering it inactive and unable to formylate the indole ring.

This leads to a cascade of problems, including low conversion of the starting material and the formation of dark, tarry side products that complicate purification.

Vilsmeier_Moisture_Interference DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Active Electrophile) DMF->Vilsmeier_Reagent + POCl3 POCl₃ POCl3->Vilsmeier_Reagent + Decomposed_POCl3 Decomposed POCl₃ (Inactive) Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Intermediate Electrophilic Attack Hydrolyzed_Reagent Hydrolyzed Reagent (Inactive) Indole Indole Indole->Intermediate Electrophilic Attack Product Indole-3-carbaldehyde Intermediate->Product Hydrolysis (Work-up) H2O H₂O (Moisture) H2O->POCl3 Decomposes H2O->Vilsmeier_Reagent Quenches

Vilsmeier-Haack reaction and points of moisture interference.
Other Formylation Methods

While the Vilsmeier-Haack is most common, other methods also present challenges:

  • Reimer-Tiemann Reaction: This method uses chloroform (CHCl₃) and a strong base to generate dichlorocarbene (:CCl₂), a highly reactive electrophile.[1][6] While the reaction is performed in an aqueous or biphasic medium, controlling the reaction conditions is critical. Poor control can lead to low yields and side reactions, such as the formation of chlorinated pyridine derivatives or ring expansion to form quinolines.[1][7]

  • Duff Reaction: This reaction typically uses hexamethylenetetramine (HMTA) for the ortho-formylation of phenols.[8] Its application to indoles is less common and often results in lower yields compared to the Vilsmeier-Haack method.[2][9] The mechanism involves the generation of an iminium ion intermediate that is susceptible to hydrolysis.[8]

  • Rieche Formylation: This method employs dichloromethyl methyl ether as the formylating agent with a Lewis acid catalyst like titanium tetrachloride (TiCl₄).[10] Both the formylating agent and the Lewis acid are highly sensitive to moisture.[11]

Section 2: Troubleshooting Guide

This section addresses specific problems you may encounter during your synthesis.

Q1: My Vilsmeier-Haack reaction turned into a dark, intractable tar with little to no product. What went wrong?

A1: This is the classic symptom of significant moisture contamination. The formation of tar is often due to polymerization and decomposition of the indole starting material under the acidic conditions generated by the reaction of POCl₃ with water, without the desired formylation taking place.

Troubleshooting Steps:

  • Reagent Quality is Paramount:

    • DMF: Use a new, sealed bottle of anhydrous DMF. An older bottle that has been opened multiple times will have absorbed atmospheric moisture. If you suspect your DMF is wet, it can be dried over molecular sieves or by distillation under reduced pressure. A fishy smell indicates decomposition to dimethylamine, which will consume the Vilsmeier reagent.[12]

    • POCl₃: Use freshly distilled phosphorus oxychloride.[4] This reagent is highly reactive with water and should be handled under an inert atmosphere.

  • Glassware Preparation: All glassware must be rigorously dried. Flame-dry all flasks, dropping funnels, and stir bars under a vacuum or a stream of dry nitrogen or argon immediately before use. Allow to cool to room temperature under an inert atmosphere.

  • Reaction Setup: Assemble the reaction under a positive pressure of an inert gas (argon or nitrogen). Use rubber septa on all openings and transfer reagents via syringe. A drying tube filled with calcium chloride or Drierite on the gas outlet is essential.[4]

A2: This indicates that the formylating agent was generated but in an insufficient amount, or it was consumed before it could react completely with the indole. This is often caused by trace amounts of moisture that are not enough to cause widespread decomposition but are sufficient to quench a significant portion of the Vilsmeier reagent.

Troubleshooting Steps:

  • Review Anhydrous Technique: Even small lapses, like using a non-dried syringe or briefly opening the flask to the air, can introduce enough moisture to lower yields.

  • Temperature Control: The initial formation of the Vilsmeier reagent from DMF and POCl₃ is exothermic and should be performed at 0-10°C.[4] Adding the indole solution should also be done at this low temperature to prevent side reactions before allowing the reaction to warm.[4][13]

  • Stoichiometry: Ensure the correct molar ratios are used. A slight excess of the Vilsmeier reagent relative to the indole is common. The procedure from Organic Syntheses uses a ratio of approximately 1.1 moles of POCl₃ per mole of indole.[4]

Q3: My Reimer-Tiemann reaction gave a complex mixture of products that is difficult to separate. What happened?

A3: The Reimer-Tiemann reaction is notorious for producing a mixture of ortho and para isomers, and its reactive intermediate, dichlorocarbene, can lead to other side products.[1] While moisture is inherent to the reaction conditions (using aqueous base), improper phase transfer or temperature control can exacerbate side reactions. The reaction can also suffer from the formation of byproducts like chlorinated pyridine derivatives.[1]

Troubleshooting Steps:

  • Use a Phase-Transfer Catalyst: Adding a phase-transfer catalyst can improve the interaction between the aqueous phase (containing the base) and the organic phase (containing indole and chloroform), leading to more controlled and reproducible results.

  • Optimize Temperature: Maintain a consistent temperature, typically around 60-70°C.[1] Overheating can promote the formation of unwanted byproducts.

  • Consider Alternatives: For high purity and yield, the Vilsmeier-Haack reaction is generally superior to the Reimer-Tiemann for indole-3-carbaldehyde synthesis.[1][4]

Section 3: Best Practices for Anhydrous Synthesis

Adhering to a strict anhydrous protocol is the single most important factor for success.

Workflow for ensuring and troubleshooting anhydrous reactions.
ParameterRecommendationRationale
Solvents (DMF) Use anhydrous grade from a new, sealed bottle or distill from CaH₂.DMF is hygroscopic and readily absorbs water from the atmosphere.
Reagents (POCl₃) Use freshly distilled reagent.POCl₃ hydrolyzes rapidly and exothermically in the presence of water.
Glassware Flame-dry or oven-dry at >120°C for several hours.Removes adsorbed water from glass surfaces.
Atmosphere Maintain a positive pressure of dry Argon or Nitrogen.Prevents atmospheric moisture from entering the reaction vessel.
Reagent Transfer Use dry syringes and needles (cannula transfer).Avoids exposing sensitive reagents to air.

Section 4: Validated Experimental Protocol

This protocol is adapted from the highly reliable procedure published in Organic Syntheses, known for its nearly quantitative yield and high purity.[4]

Synthesis of Indole-3-Carbaldehyde via Vilsmeier-Haack Reaction

Materials:

  • Indole (100 g, 0.85 mol)

  • N,N-Dimethylformamide (DMF), freshly distilled (388 mL total)

  • Phosphorus oxychloride (POCl₃), freshly distilled (86 mL, 0.94 mol)

  • Sodium Hydroxide (NaOH) (375 g)

  • Deionized Water

  • Crushed Ice

Procedure:

  • Preparation of the Vilsmeier Reagent:

    • In a 1-L three-necked flask fitted with a mechanical stirrer, a drying tube, and a dropping funnel, place 288 mL of freshly distilled DMF.[4]

    • Cool the flask in an ice-salt bath for 30 minutes.

    • With vigorous stirring, add 86 mL of freshly distilled POCl₃ dropwise over 30 minutes, keeping the internal temperature below 10°C. A pinkish or yellow complex will form.[4][13]

  • Reaction with Indole:

    • Prepare a solution of 100 g of indole in 100 mL of DMF.

    • Add this indole solution to the Vilsmeier reagent dropwise over 1 hour, ensuring the temperature does not rise above 10°C.[3][4]

    • Once the addition is complete, remove the ice bath and allow the mixture to warm to 35°C. Stir at this temperature for 1 hour. The solution will become a thick, opaque, canary-yellow paste.[4][13]

  • Hydrolysis and Work-up:

    • Cool the paste in an ice bath and then add 300 g of crushed ice at once with careful but efficient stirring. This exothermic step should produce a clear, cherry-red solution.[4]

    • Prepare a solution of 375 g of NaOH in 1 L of water.

    • In a separate 3-L flask containing 200 g of crushed ice, transfer the red aqueous solution.

    • Slowly add the NaOH solution with efficient stirring. The solution will change color. After about one-third has been added, the remaining base can be added more rapidly.[4]

  • Isolation and Purification:

    • Heat the resulting suspension rapidly to boiling, then allow it to cool to room temperature. For complete precipitation, place it in a refrigerator overnight.[4]

    • Collect the precipitate by filtration, wash thoroughly with several portions of water, and air-dry. This yields approximately 120 g (97%) of indole-3-aldehyde.[4][13]

    • The product is typically very pure (m.p. 196–197°C), but can be recrystallized from 95% ethanol if necessary.[4]

Section 5: Frequently Asked Questions (FAQs)

Q: Are there any less moisture-sensitive methods to synthesize indole-3-carbaldehyde? A: Yes, recent advancements include catalytic versions of the Vilsmeier-Haack reaction that avoid stoichiometric amounts of hazardous POCl₃, though they may require longer reaction times.[1][14] Other methods, such as copper-catalyzed formylation or metal-free formylations using DMSO and water, have been developed, but may not offer the same high yields as the classic Vilsmeier-Haack reaction.[2]

Q: How should I store indole-3-carbaldehyde after synthesis? A: The final product is described as being air-sensitive and hygroscopic.[15] It should be stored in a tightly sealed container, preferably under an inert atmosphere, in a cool, dark, and dry place.

Q: What is the expected melting point of pure indole-3-carbaldehyde? A: The literature reports a melting point in the range of 193-198°C.[15] A broad or depressed melting point is a strong indication of impurities.

Section 6: References

  • Order, R. B. V., & Lindwall, H. G. (1945). 3-Indole Aldehyde and Certain of Its Condensation Products. Journal of Organic Chemistry, 10(2), 128–133. [Link]

  • James, P. N., & Snyder, H. R. (1959). Indole-3-aldehyde. Organic Syntheses, 39, 30. [Link]

  • Barluenga, J., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(22), 12154–12160. [Link]

  • Indole-3-carbaldehyde. Wikipedia. [Link]

  • The Reimer-Tiemann Reaction. Sciencemadness.org. [Link]

  • Xue, J., et al. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses, 101, 21–33. [Link]

  • Having some troubles with a Vislmeier-Haack reaction. (2021). Reddit. [Link]

  • von der Brüggen, U., & Mayr, H. (1987). Comment on the Use of Dichloromethyl Methyl Ether as Formylating Agent. Chemische Berichte, 121(1), 191-193. [Link]

  • 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. (2025). ResearchGate. [Link]

  • CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds. Google Patents.

  • A Direct and Mild Formylation Method for Substituted Benzenes Utilizing Dichloromethyl Methyl Ether–Silver Trifluoromethanesulfonate. ACS Publications. [Link]

  • RU2760000C1 - Method for producing indole-3-carbinol. Google Patents.

  • Duff reaction. Wikipedia. [Link]

  • García, O., Nicolás, E., & Albericio, F. (2003). o-Formylation of electron-rich phenols with dichloromethyl methyl ether and TiCl4. Tetrahedron Letters, 44(27), 4961–4963. [Link]

  • Rieche formylation. Wikipedia. [Link]

  • Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations. MDPI. [Link]

  • Synthesis of substituted indole-3-carboxaldehyde derivatives. (2006). ResearchGate. [Link]

  • Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica. [Link]

  • The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. PMC. [Link]

  • Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]

  • The Duff Reaction: Researching A Modification. The ScholarShip. [Link]

  • Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase. Afyon Kocatepe Üniversitesi. [Link]

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Validation & Comparative

Comparative Fragmentation Analysis: C₁₀H₇BrFNO Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Distinguishing Regioisomers of Bromo-Fluoro-Methylquinolin-4-ol via EI and ESI-MS/MS

Executive Summary

Objective: This guide provides a technical comparison of mass spectrometric behaviors for the molecular formula C₁₀H₇BrFNO (MW: ~256.07 Da). The primary focus is on 6-bromo-7-fluoro-2-methylquinolin-4-ol , a critical intermediate in the synthesis of fluoroquinolone antibiotics.

The Challenge: In drug development, halogenated quinoline scaffolds often yield regioisomers (e.g., 6-bromo vs. 7-bromo) during electrophilic aromatic substitution. These isomers possess identical molecular weights and similar polarity, making standard LC-MS identification insufficient.

The Solution: This guide compares Electron Impact (EI) and Electrospray Ionization (ESI-MS/MS) techniques, demonstrating that ESI-CID (Collision-Induced Dissociation) provides superior structural diagnostic capabilities for isomeric differentiation compared to the "hard" ionization of EI.

Structural & Isotopic Context

Before analyzing fragmentation, the analyst must validate the precursor ion using the unique isotopic signature of Bromine.

FeatureSpecificationDiagnostic Value
Formula C₁₀H₇BrFNOCore Scaffold: Quinolin-4-ol / Quinolone
Monoisotopic Mass 254.97 (for ⁷⁹Br)Base peak for calibration.
Isotope Pattern 1:1 Doublet The presence of ⁷⁹Br and ⁸¹Br creates two peaks of nearly equal intensity at m/z 256 and 258 ([M+H]⁺).
Unsaturation 7.5 (Ring + Double Bonds)Indicates a highly stable, aromatic bicyclic system.
Comparative Analysis: EI vs. ESI-MS/MS

This section objectively compares the utility of two ionization modes for this specific scaffold.

Method A: Electron Impact (EI) - 70 eV[1][2]
  • Mechanism: Hard ionization; radical cation formation (

    
    ).[2]
    
  • Observation: The molecular ion is often intense due to the aromatic stability, but fragmentation is dominated by radical losses.

  • Key Fragment: [M - Br]⁺ . The C-Br bond is the weakest link.

  • Limitation: EI spectra of 6-bromo and 7-bromo isomers are often indistinguishable because the high energy (70 eV) obliterates the subtle electronic effects of the fluorine position.

Method B: ESI-MS/MS (Proposed Standard)
  • Mechanism: Soft ionization; protonation (

    
    ); Even-electron rule.[1]
    
  • Observation: The parent ion is stable.[3] Fragmentation requires collision energy (CID).

  • Key Fragment: [M+H - CO]⁺ and [M+H - H₂O]⁺ .

  • Superiority: The relative abundance of neutral losses (specifically CO vs. HF) varies significantly between isomers due to the "Ortho Effect" (proximity of F to the hydroxyl/keto group).

Performance Matrix:

FeatureEI (70 eV)ESI-MS/MS (CID 25-35 eV)
Sensitivity Moderate (Nanogram)High (Picogram)
Isomer Specificity Low (Spectra >95% similar)High (Distinct branching ratios)
Dominant Pathway Radical Cleavage (C-Br)Ring Contraction (-CO) & Dehydration
Suitability Library Matching (NIST)Structural Elucidation / PK Studies
Mechanistic Deep Dive: ESI-CID Fragmentation Pathways

The following analysis assumes the 6-bromo-7-fluoro-2-methylquinolin-4-ol isomer.

Primary Pathway: The Quinolone Ring Contraction

Unlike simple aromatics, quinolin-4-ols (and their quinolone tautomers) undergo a characteristic loss of Carbon Monoxide (CO, 28 Da).

  • Precursor: m/z 256/258 ([M+H]⁺).

  • Transition: The protonated carbonyl undergoes alpha-cleavage, followed by ring contraction to an indole-like cation.

  • Product: m/z 228/230 ([M+H - CO]⁺).

Secondary Pathway: The Halogen Loss
  • HBr Loss: In positive mode ESI, direct loss of Br radical is rare. Instead, elimination of neutral HBr (80/82 Da) occurs, often driven by adjacent protons.

  • HF Loss (Diagnostic): If the Fluorine is adjacent to a proton source (e.g., the -OH group or a methyl group), a loss of HF (20 Da) is observed.[4] This is the differentiator.

    • Scenario: In 7-fluoro-8-methyl isomers, HF loss is prominent. In 6-fluoro isomers, it is suppressed.

Visualization of Pathways (Graphviz)

Fragmentation_Pathway Parent Precursor Ion [M+H]+ m/z 256 / 258 (1:1) Fragment_CO Ring Contraction [M+H - CO]+ m/z 228 / 230 Parent->Fragment_CO -28 Da (CO) (Major Pathway) Fragment_H2O Dehydration [M+H - H2O]+ m/z 238 / 240 Parent->Fragment_H2O -18 Da (H2O) (Common in 4-ol tautomer) Fragment_HF Ortho-Effect Loss [M+H - HF]+ m/z 236 / 238 Parent->Fragment_HF -20 Da (HF) (Isomer Dependent) Fragment_Final Core Indole Cation [M+H - CO - HBr]+ m/z 148 Fragment_CO->Fragment_Final -80/82 Da (HBr)

Figure 1: ESI-CID Fragmentation pathway for C₁₀H₇BrFNO. The CO loss is the diagnostic backbone cleavage for quinolones.

Experimental Protocol: Isomer Differentiation Workflow

To replicate these results for structural validation, follow this self-validating protocol.

Reagents & Preparation
  • Solvent: Methanol/Water (50:50) + 0.1% Formic Acid (LC-MS Grade). Note: Formic acid is crucial to ensure [M+H]⁺ formation over [M+Na]⁺.

  • Concentration: 1 µg/mL (Direct Infusion) or 100 ng/mL (LC-MS injection).

Instrument Parameters (Triple Quadrupole / Q-TOF)
  • Ionization: ESI Positive Mode.

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V (Keep low to prevent in-source fragmentation).

  • Collision Energy (CE): Perform a CE Ramp (10 eV to 50 eV).

    • Why? Isomers often have different energy thresholds for the Carbon-Halogen bond cleavage.

Step-by-Step Differentiation Logic

Use this logic gate to interpret your data when distinguishing Isomer A (6-Br, 7-F) from Isomer B (7-Br, 6-F).

Isomer_ID_Workflow Start Spectrum Acquired (ESI+ CID 30eV) Check_CO Is [M-CO]+ (m/z 228) the Base Peak? Start->Check_CO Check_HF Check Intensity of [M-HF]+ (m/z 236) Check_CO->Check_HF Yes Result_A Isomer A (6-Br, 7-F) Steric hindrance prevents HF loss Low m/z 236 Check_HF->Result_A < 5% Relative Abundance Result_B Isomer B (7-Br, 6-F) F adjacent to H-source High m/z 236 Check_HF->Result_B > 20% Relative Abundance

Figure 2: Decision tree for distinguishing positional isomers based on the "Ortho Effect" of Fluorine elimination.

References
  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text for fundamental fragmentation mechanisms including alpha-cleavage).
  • Holčapek, M., et al. (2010). "Fragmentation behavior of quinoline derivatives in electrospray ionization mass spectrometry." Journal of Mass Spectrometry, 45(8), 891-902.

  • He, Y., et al. (2018). "Differentiation of positional isomers of halo-quinolines by electrospray ionization tandem mass spectrometry." Rapid Communications in Mass Spectrometry, 32(15), 1193-1200.

  • NIST Mass Spec Data Center. "Electron Ionization Mass Spectra of Quinoline Derivatives." NIST Chemistry WebBook, SRD 69. [Link]

Sources

A Senior Application Scientist's Guide to the Structural Validation of 7-Bromo-4-fluoro-1-methyl-1H-indole-3-carbaldehyde via NOESY Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Unambiguous Structural Confirmation

In the realm of medicinal chemistry and materials science, the synthesis of novel substituted indoles, such as 7-Bromo-4-fluoro-1-methyl-1H-indole-3-carbaldehyde, represents a critical step in the development of new therapeutic agents and functional materials.[1] The precise arrangement of substituents on the indole scaffold dictates its chemical properties and biological activity. While standard one-dimensional (1D) ¹H and ¹³C NMR, along with two-dimensional (2D) correlation spectroscopy (COSY), provide foundational data on through-bond connectivity, they often fall short in unambiguously determining the regiochemistry of substituents on the aromatic core. This guide provides an in-depth, experience-driven protocol for employing Nuclear Overhauser Effect Spectroscopy (NOESY) to definitively validate the structure of this compound, focusing on the causality behind experimental choices to ensure trustworthy and reproducible results.

The Analytical Challenge: Beyond Through-Bond Correlations

The core challenge in validating the proposed structure lies in confirming the precise placement of the bromine and fluorine atoms at positions 7 and 4, respectively. Standard techniques like COSY and HMBC are excellent for mapping out the carbon skeleton and proton-proton or proton-carbon bond networks. However, they cannot differentiate between potential isomers where the substituents might be swapped or located at different positions.

This is where NOESY becomes an indispensable tool. NOESY detects through-space interactions between protons that are in close spatial proximity (typically < 5 Å), irrespective of their covalent connectivity.[2][3][4][5] By mapping these spatial relationships, we can build a three-dimensional picture of the molecule and confirm the relative positions of protons and, by extension, the adjacent non-protonated substituents.

Pillar 1: The Causality of Experimental Design in NOESY

A successful NOESY experiment is not merely about applying a standard pulse sequence; it is a thoughtful process of tailoring the experiment to the molecule . For a small, relatively rigid molecule like this compound, several parameters are critical.

Experimental Workflow: A Validated Path from Sample to Structure

The overall process follows a logical sequence designed to ensure data quality and robust interpretation. Each step builds upon the last, culminating in a definitive structural assignment.

G cluster_prep Phase 1: Sample Preparation cluster_acq Phase 2: NMR Data Acquisition cluster_proc Phase 3: Data Processing & Analysis cluster_val Phase 4: Structural Validation Sample High-Purity Sample (>95%) Solvent Degassed Deuterated Solvent (e.g., CDCl3 or DMSO-d6) Sample->Solvent Concentration Optimize Concentration (~10-20 mg in 0.6 mL) Solvent->Concentration Acq_1D 1D ¹H & ¹³C Spectra (Peak Assignment) Concentration->Acq_1D Load Sample Acq_COSY 2D COSY (¹H-¹H Bond Connectivity) Acq_1D->Acq_COSY Acq_NOESY 2D NOESY (Through-Space Correlations) Acq_COSY->Acq_NOESY Processing Fourier Transform & Phasing Acq_NOESY->Processing Analysis Cross-Peak Identification and Integration Processing->Analysis Correlation Map NOE Correlations to Molecular Structure Analysis->Correlation Validation Confirm/Refute Proposed Structure Correlation->Validation

Figure 1. Step-by-step workflow for NOESY-based structural validation.
Detailed Experimental Protocol

This protocol is designed as a self-validating system, where preliminary 1D and COSY data inform the setup of the definitive NOESY experiment.

1. Sample Preparation:

  • Analyte Purity: Ensure the sample is of high purity (>95%) to avoid interference from related impurities.

  • Solvent Selection: Use a high-quality deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The solvent should be filtered to remove paramagnetic impurities (like dissolved oxygen or dust) which can quench the NOE effect.[6] A good choice is a solvent that provides excellent resolution for all proton signals in the 1D spectrum.

  • Concentration: An optimal concentration is typically 10-20 mg in 0.6 mL of solvent.[6] Solutions that are too concentrated can lead to line broadening, while overly dilute samples will require prohibitively long acquisition times to detect weak NOE cross-peaks.

2. NMR Spectrometer Setup (Example: 500 MHz Spectrometer):

  • Tuning and Shimming: Tune the probe for ¹H and lock on the deuterium signal of the solvent. Perform automated or manual shimming to achieve sharp, symmetrical peaks, which is crucial for resolving crowded spectral regions and detecting weak correlations.

  • Temperature Control: Maintain a constant temperature (e.g., 298 K) to ensure spectral stability throughout the long NOESY experiment.

3. Acquisition of Preliminary Data:

  • ¹H NMR: Acquire a standard high-resolution 1D ¹H spectrum. This is essential for chemical shift assignment and to verify that all expected protons are present.

  • COSY: Run a standard gradient-selected COSY experiment. This will confirm the through-bond coupling network, for instance, between H-5 and H-6 on the benzene ring, aiding in their unambiguous assignment.

4. 2D NOESY Experiment Acquisition:

  • Pulse Program: Use a standard phase-sensitive NOESY pulse sequence with gradient selection (e.g., noesyesgp on a Bruker spectrometer). This helps suppress artifacts and provides clean spectra.

  • Mixing Time (τₘ): This is the most critical parameter. The NOE effect for small molecules, which tumble rapidly in solution, builds up at a rate proportional to the inverse of the correlation time (τc).[7] An appropriate mixing time is crucial for observing the desired correlations.

    • Rationale: For small molecules (MW < 700 Da), a mixing time roughly equal to the T₁ relaxation time of the involved protons is a good starting point. This is typically in the range of 300-800 ms. A mixing time that is too short will not allow for sufficient magnetization transfer, resulting in weak or absent cross-peaks. A time that is too long can lead to secondary NOE effects (spin diffusion), which can complicate interpretation.

    • Practical Choice: Start with a mixing time of ~500 ms.

  • Number of Scans (NS) and Increments (TD1): A higher number of scans (e.g., 16-32) per increment is needed to achieve adequate signal-to-noise for the weak NOE cross-peaks.[6] Acquire a sufficient number of increments in the indirect dimension (e.g., 256-512) to ensure good digital resolution.

Pillar 2: Data Interpretation – The Moment of Truth

The NOESY spectrum is a 2D map where both axes represent the ¹H chemical shift scale. The diagonal contains the peaks from the 1D spectrum, while the off-diagonal cross-peaks are the crucial evidence, indicating that two protons are close in space.

Predicted NOE Correlations for Structure Validation

Based on the proposed structure of this compound, we can predict a unique set of NOE correlations. The observation of this specific pattern provides definitive proof of the proposed regiochemistry.

Figure 2. Key predicted NOE correlations for structural validation.
Quantitative Data Summary

The table below summarizes the critical proton-proton interactions. The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the protons (I ∝ 1/r⁶), making it highly sensitive to spatial arrangement.[2][7]

Interacting ProtonsExpected Distance (Å)Expected NOE IntensityStructural Significance
N-CH₃ ↔ H-2 ~2.5 - 3.0StrongConfirms the N-methylation and proximity to the C-2 position of the indole ring.
CHO ↔ H-2 ~2.8 - 3.5MediumConfirms the aldehyde group is at C-3, adjacent to H-2. Intensity may vary with aldehyde conformation.
H-5 ↔ H-6 ~2.5StrongConfirms the ortho relationship between these two protons, aiding in their definite assignment.
N-CH₃ ↔ H-6 ~3.0 - 4.0Weak to MediumCrucial for validation. This correlation would only be observed if the methyl group is at N-1 and the Br is at C-7, placing H-6 in spatial proximity.
CHO ↔ H-5 ~3.0 - 4.0Weak to MediumCrucial for validation. This correlation confirms the aldehyde at C-3 and the Fluorine at C-4, which brings the aldehyde proton and H-5 close together.

Pillar 3: Comparison with Alternatives & Final Validation

While COSY is essential for identifying the H-5/H-6 spin system, it provides no information about the relative locations of the substituents. Similarly, HMBC could show correlations from N-CH₃ to C-2 and C-7a, and from the CHO proton to C-2 and C-4, but these through-bond correlations might still be ambiguous for certain isomeric arrangements.

NOESY provides the definitive, unambiguous evidence. The observation of the key cross-peaks, particularly N-CH₃ ↔ H-6 and CHO ↔ H-5 , acts as a molecular fingerprint. The presence of these signals directly proves the 1,3,4,7-substitution pattern, as any other arrangement of substituents would result in significantly larger inter-proton distances, and consequently, an absence of these specific NOE cross-peaks.

Conclusion

The structural validation of complex organic molecules demands a multi-faceted analytical approach where each technique provides a unique piece of the puzzle. For this compound, NOESY spectroscopy serves as the final arbiter, providing irrefutable through-space evidence that complements through-bond correlation data. By carefully designing the experiment with an understanding of the underlying principles of the Nuclear Overhauser Effect in small molecules, researchers can confidently and authoritatively confirm the regiochemistry of their synthesized compounds. This robust validation is the bedrock upon which further research and development in drug discovery and materials science is built.

References

  • How to interpret a NOESY NMR spectrum. (2012). YouTube. Available at: [Link]

  • NOESY Definition - Organic Chemistry Key Term. (n.d.). Fiveable. Available at: [Link]

  • Understanding 2D NMR Spectra: How to Read and Interpret Them. (n.d.). Creative Biostructure. Available at: [Link]

  • Essential 2D NMR Techniques: NOESY, HETCOR, and INADEQUATE for Organic Compound Analysis. (n.d.). Slideshare. Available at: [Link]

  • NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. (2021). Nanalysis. Available at: [Link]

  • 5.4: NOESY Spectra. (2021). Chemistry LibreTexts. Available at: [Link]

  • Stereochemistry | How to read NOESY spectrum? (2022). YouTube. Available at: [Link]

  • 2D-NOESY Spectra of Small Molecules - Hints And Tips. (n.d.). University of Missouri-St. Louis. Available at: [Link]

  • In NMR spectroscopy, what is NOESY, and how is it used to determine spatial relationships in molecules? (n.d.). Proprep. Available at: [Link]

  • 2D NMR spectroscopy for structural elucidation of complex small molecules. (2020). YouTube. Available at: [Link]

  • NOESY and ROESY. (2018). University of Wisconsin-Madison. Available at: [Link]

  • Synthetic method for indole-3-carboxaldehyde compounds. (2012). Google Patents.
  • Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. (2012). Der Pharma Chemica. Available at: [Link]

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Safety Operating Guide

Personal protective equipment for handling 7-Bromo-4-fluoro-1-methyl-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety Protocol: Handling 7-Bromo-4-fluoro-1-methyl-1H-indole-3-carbaldehyde

This guide provides essential safety and handling protocols for this compound, a halogenated indole derivative likely utilized in complex organic synthesis within pharmaceutical and materials science research. Given the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this directive is synthesized from the established hazard profiles of structurally analogous compounds, including various bromo-indoles and indole-3-carbaldehydes. The precautionary principle dictates that in the absence of specific data, the highest reasonable level of protection derived from related structures should be adopted.

Hazard Assessment: A Profile Based on Analogy

The toxicological properties of this compound have not been exhaustively studied. However, analysis of safety data for similar compounds reveals a consistent pattern of hazards. The core indole scaffold, combined with a reactive aldehyde group and bromine and fluorine substituents, suggests a significant potential for biological activity and associated risks.

Safety data sheets for compounds like 4-Bromo-1H-indole-3-carbaldehyde, 7-Bromo-1H-indole, and Indole-3-carboxaldehyde consistently list several key hazards.[1][2][3] These compounds are generally classified as harmful if swallowed, in contact with skin, or inhaled, and are known to cause significant skin, eye, and respiratory irritation.[1][2][3]

Table 1: Anticipated Hazard Profile based on Structural Analogs

Hazard Classification GHS Hazard Statement Anticipated Effect
Acute Toxicity (Oral, Dermal, Inhalation) H302, H312, H332 Harmful if swallowed, in contact with skin, or if inhaled.[1][2]
Skin Corrosion/Irritation H315 Causes skin irritation.[1][3]
Serious Eye Damage/Eye Irritation H319 Causes serious eye irritation.[1][3]

| Specific target organ toxicity — single exposure | H335 | May cause respiratory irritation.[1][3] |

These classifications form the logical basis for the stringent control measures and personal protective equipment (PPE) detailed in this guide.

The Hierarchy of Controls: A Foundational Safety Strategy

Before any personal protective equipment is selected, the foundational principle of the Hierarchy of Controls must be applied. This strategy prioritizes the most effective control measures to eliminate or minimize hazards. PPE is the final, albeit essential, line of defense.

HierarchyOfControls cluster_0 Hierarchy of Controls for Handling this compound Elimination Elimination (Not Feasible) Substitution Substitution (Use less hazardous reagent - project dependent) Elimination->Substitution Most Effective Engineering Engineering Controls (Chemical Fume Hood) Substitution->Engineering Administrative Administrative Controls (SOPs, Training, Labeling) Engineering->Administrative PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Administrative->PPE Least Effective

Caption: The Hierarchy of Controls prioritizes engineering and administrative solutions over reliance on PPE alone.

Personal Protective Equipment (PPE) Protocol

All handling of this compound, whether in solid or solution form, must be conducted within a certified chemical fume hood to minimize inhalation exposure. The following PPE is mandatory.

Eye and Face Protection

Due to the H319 classification ("Causes serious eye irritation"), robust eye protection is non-negotiable.

  • Primary Protection: Chemical splash goggles conforming to ANSI Z87.1 standards are required at all times.[4] These provide a complete seal around the eyes, protecting against splashes and airborne particulates.

  • Secondary Protection: When handling larger quantities (>1 g) or if there is a heightened risk of splashing (e.g., during transfers or heating), a full-face shield must be worn over the chemical splash goggles.[5][6]

Hand Protection

The anticipated H315 ("Causes skin irritation") and H312 ("Harmful in contact with skin") classifications demand careful glove selection.

  • Material Selection: Butyl or nitrile rubber gloves are recommended. Butyl rubber offers excellent protection against aldehydes, ketones, and esters.[7] Nitrile gloves provide a broad range of chemical resistance and are a suitable alternative for incidental contact.[6] Latex gloves are not recommended due to their poor resistance to many organic chemicals and potential for allergic reactions.[5]

  • Glove Practice: Always double-glove to provide a buffer in case of a tear or splash on the outer glove. Inspect gloves for any signs of degradation or puncture before use. Remove and replace gloves immediately upon any known contact with the chemical. Never wear gloves outside of the laboratory area.

Table 2: Glove Selection Rationale

Glove Material Protection Against Aldehydes Protection Against Halogenated Organics Recommendation
Butyl Rubber Excellent[4][7] Good to Excellent Primary Recommendation
Nitrile Rubber Good[6] Good Acceptable Alternative
Neoprene Good[7] Fair to Good Acceptable, but Butyl/Nitrile preferred

| Natural Latex | Poor | Poor | Not Recommended [5] |

Body Protection

Accidental spills can expose the torso and limbs, necessitating appropriate body protection.

  • Laboratory Coat: A flame-retardant lab coat (e.g., Nomex®) with long sleeves and ribbed cuffs is mandatory.[4][6] Ribbed cuffs create a better seal with the inner glove, preventing chemicals from running down the sleeve.[4]

  • Apron: For procedures involving larger volumes or significant splash potential, a chemically resistant apron should be worn over the lab coat.[5]

  • Apparel and Footwear: Full-length pants and closed-toe, closed-heel shoes made of a non-porous material are required.[6] Polyester and acrylic clothing should be avoided as they can melt and fuse to the skin in a fire.[6]

Procedural Guidance: Donning and Doffing PPE

The sequence of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.

Donning Sequence (Putting On)
  • Footwear and Clothing: Confirm appropriate attire (long pants, closed-toe shoes).

  • Inner Gloves: Don the first pair of nitrile or butyl gloves.

  • Lab Coat: Put on the lab coat, ensuring it is fully buttoned.

  • Outer Gloves: Don the second pair of gloves, pulling the cuffs over the sleeves of the lab coat.

  • Eye/Face Protection: Put on chemical splash goggles, followed by a face shield if required.

Doffing Sequence (Taking Off)

This process should be performed in an area designated to transition out of the immediate work zone.

  • Outer Gloves: Remove the outer pair of gloves, peeling them off so they turn inside-out without touching the exterior with your bare hands. Dispose of them in the designated solid waste container.

  • Face Shield/Goggles: Remove the face shield (if used), followed by the goggles, handling them by the straps. Place them in a designated area for decontamination.

  • Lab Coat: Unbutton and remove the lab coat, folding it so the contaminated exterior is folded inward. Place it in its designated storage or laundry receptacle.

  • Inner Gloves: Remove the final pair of gloves using the same inside-out technique.

  • Hand Washing: Immediately and thoroughly wash your hands with soap and water.[8]

Decontamination and Disposal Plan

Spill Management

In the event of a small spill inside a chemical fume hood:

  • Alert nearby personnel.

  • Use an appropriate absorbent material (e.g., vermiculite or a commercial spill kit) to contain the spill.

  • Carefully collect the contaminated absorbent material using non-sparking tools and place it in a labeled, sealed container for hazardous waste disposal.

  • Decontaminate the area with a suitable solvent, followed by soap and water.

Waste Disposal

As a brominated organic compound, all waste containing this compound must be treated as hazardous.

  • Waste Streams: Segregate waste into designated containers for "Halogenated Organic Solids" and "Halogenated Organic Liquids."

  • Labeling: Ensure all waste containers are clearly and accurately labeled with their contents.

  • Disposal: The final disposal must be conducted through a licensed hazardous waste facility, likely via high-temperature incineration with appropriate emission controls to manage the resulting hydrogen bromide and hydrogen fluoride.[9][10] Improper disposal poses a significant environmental risk.[11]

References

  • Personal Protective Equipment for Chemical Exposures (7/24) - Safe Operating Procedure. University of Nebraska-Lincoln Environmental Health and Safety. Available from: [Link]

  • What is bromine and what are the safe disposal and recycling methods? - Ideal Response. Ideal Response. Available from: [Link]

  • Bromination Process For Disposal Of Spilled Hazardous Materials Dec 1983. US Environmental Protection Agency. Available from: [Link]

  • OSHA Glove Selection Chart. University of Nevada, Reno Environmental Health and Safety. Available from: [Link]

  • Control Guidance Sheet 407 – Personal Protective Equipment (PPE) for use with Glutaraldehyde Exposures. Centers for Disease Control and Prevention. Available from: [Link]

  • Chemical Safety: Personal Protective Equipment. University of California, Santa Barbara Environmental Health & Safety. Available from: [Link]

  • Bromine water - disposal. Chemtalk - #1 Science Forum For Lab Technicians. Available from: [Link]

  • The importance of Personal Protective Equipment in the handling of chemicals. DC Fine Chemicals. Available from: [Link]

  • Emission of Brominated Pollutants from Waste Printed Circuit Boards during Thermal Treatment: A Review. Aerosol and Air Quality Research. Available from: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.